RHODIUM (III) SULFATE
Description
Significance of Rhodium(III) Sulfate (B86663) in Inorganic and Organometallic Chemistry Research
Rhodium(III) sulfate is a significant compound in the fields of inorganic and organometallic chemistry primarily due to its role as a catalyst and as a precursor for the synthesis of other rhodium complexes. In catalysis, it is employed in a variety of organic reactions, including C-H activation, which allows for the synthesis of complex organic molecules. mdpi.com It also serves as an oxidation catalyst in some organic reactions. sigmaaldrich.com
The compound is a key component in the formulation of catalysts for automotive catalytic converters, which are essential for controlling nitrogen oxide (NOx) emissions. pmarketresearch.com Furthermore, its application extends to the creation of corrosion-resistant coatings and in fuel cell technology, where it is added to platinum electrocatalysts to enhance the oxidation of fuels like ethanol (B145695) by facilitating the breaking of C-C and C-H bonds. sigmaaldrich.com In materials science, alloys of platinum and rhodium, derived from rhodium(III) sulfate, are used for highly corrosion-resistant coatings. sigmaaldrich.com
Historical Development of Synthetic Approaches to Rhodium(III) Sulfate
The initial documented attempts to synthesize rhodium(III) sulfate date back to 1929. These early methods involved the reaction of rhodium(III) hydroxide (B78521) with sulfuric acid. wikipedia.org Depending on the reaction conditions, this approach yielded two different hydrated forms: a yellow tetradecahydrate (Rh₂(SO₄)₃·14H₂O) and a red tetrahydrate (Rh₂(SO₄)₃·4H₂O). wikipedia.orgchemicalbook.com However, the exact nature and structure of these hydrates remained ambiguous for some time due to the limitations of analytical techniques available at the time. wikipedia.org
Subsequent research focused on refining these methods. Hydrothermal techniques, involving the dissolution of rhodium(III) oxide in dilute sulfuric acid under reflux, were developed to produce specific hydrated forms like the hexahydrate. researchgate.net A significant advancement in synthesis was reported in 2016 with a more efficient, scalable method. This approach involves the direct reaction of rhodium metal with concentrated sulfuric acid at high temperatures (400–475°C), bypassing the need for intermediate hydroxides and thereby improving yield and purity. wikipedia.org Different temperatures in this direct method can produce either the anhydrous or hydrated forms. wikipedia.org Other methods detailed in patent literature involve sintering rhodium powder with barium peroxide, followed by leaching the resulting cake in sulfuric acid in the presence of hydrogen peroxide to yield a chlorine-free solution of yellow rhodium sulfate. google.com
| Synthetic Method | Reactants | Key Conditions | Primary Product(s) | Reference |
| Hydroxide Route | Rhodium(III) hydroxide, Sulfuric acid | Ambient to 100°C | Yellow (14-hydrate) and Red (4-hydrate) forms | wikipedia.org |
| Oxide Route | Rhodium(III) oxide, Sulfuric acid | Reflux in dilute acid | Hydrated forms (e.g., hexahydrate) | researchgate.net |
| Direct Metal Oxidation | Rhodium metal, Concentrated Sulfuric acid | 400-475°C | Anhydrous or dihydrate forms | wikipedia.org |
| Peroxide Sintering | Rhodium powder, Barium peroxide, Sulfuric acid, Hydrogen peroxide | Sintering followed by leaching | Yellow rhodium sulfate solution | google.com |
| From Chloride Solution | Rhodium chloride solution, Ammonia (B1221849) solution, Sulfuric acid | Precipitation of hydroxide, then dissolution in H₂SO₄ at 5-20°C | Yellow rhodium sulfate powder | google.com |
Evolution of Research Methodologies for Rhodium(III) Sulfate Systems
The methodologies for studying rhodium(III) sulfate have evolved significantly, paralleling advances in analytical chemistry. Early 20th-century research was constrained by a lack of sophisticated structural elucidation tools, leading to ambiguity in the characterization of its various hydrated forms. wikipedia.org
Modern research employs a suite of advanced analytical techniques to provide a comprehensive understanding of the compound's structure, composition, and behavior. Solid-state rhodium(III) sulfates and their aqueous solutions are now routinely examined using methods such as:
X-ray Diffraction (XRD): This technique has been crucial in confirming the crystal structures of various hydrates, resolving earlier inconsistencies. researchgate.net
Spectroscopy: Infrared (IR) and electronic absorption spectroscopy are used to study the bonding and electronic transitions within the molecule. researchgate.net Novel spectrophotometric methods have also been developed for the quantitative determination of rhodium(III) in solutions, often involving the formation of colored complexes that can be measured at a specific wavelength. researchgate.netdirectivepublications.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: 103Rh and 17O NMR spectroscopy have become powerful tools for studying the speciation of rhodium(III) sulfate in solution, revealing the equilibrium between monomeric and oligomeric complexes. researchgate.net
Thermal Analysis: Thermogravimetric Analysis (TGA) is used to study the thermal decomposition of rhodium(III) sulfate and its hydrates, providing information on their thermal stability and the process of dehydration. researchgate.net
| Analytical Technique | Information Provided | Reference |
| X-ray Diffraction (XRD) | Elucidation of crystal structure and phase composition of solid-state forms. | researchgate.net |
| IR & Electronic Spectroscopy | Information on chemical bonding, functional groups, and electronic structure. | researchgate.net |
| NMR Spectroscopy (¹⁰³Rh, ¹⁷O) | Study of complex formation and equilibrium between different species in solution. | researchgate.net |
| Thermogravimetric Analysis (TGA) | Determination of thermal stability and dehydration steps of hydrated forms. | researchgate.net |
| Spectrophotometry | Quantitative analysis of Rhodium(III) concentration in aqueous solutions. | researchgate.netdirectivepublications.org |
Overview of Major Academic Research Domains Involving Rhodium(III) Sulfate
Academic and industrial research involving rhodium(III) sulfate is concentrated in several key domains, driven by the compound's unique chemical properties.
Catalysis: This is the most prominent research area. Studies focus on its application in automotive catalytic converters for NOx reduction, where rhodium is indispensable. pmarketresearch.com Research also explores its use as a catalyst in organic synthesis for reactions like hydrogenation and hydroformylation, and in developing fuel cells. pmarketresearch.comvulcanchem.com A specific area of interest is its ability to catalyze the C-C bond cleavage in ethanol oxidation, which is important for direct ethanol fuel cells. sigmaaldrich.com
Electroplating and Surface Science: Rhodium(III) sulfate is a key electrolyte component for electroplating, used to produce bright, durable, and corrosion-resistant rhodium coatings. pmarketresearch.com These coatings are vital in high-tech electronics for connectors and in the jewelry industry. pmarketresearch.comchemicalbook.com
Environmental Chemistry: Research in this domain focuses on the recovery of rhodium from industrial wastewater and spent catalysts. researchgate.net Studies have investigated the use of sulfate-reducing bacteria (SRB) to enzymatically recover rhodium from solutions, highlighting a sustainable approach to recycling this precious metal. researchgate.net
Materials Science: This area investigates the creation of advanced materials incorporating rhodium. Rhodium(III) sulfate is used as a precursor to form platinum-rhodium alloys, which are noted for their exceptional resistance to corrosion and are used for protective coatings on substrates like stainless steel. sigmaaldrich.com
Structure
2D Structure
Properties
IUPAC Name |
rhodium(3+);trisulfate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.4H2O.2Rh/c3*1-5(2,3)4;;;;;;/h3*(H2,1,2,3,4);4*1H2;;/q;;;;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJITWKYISWZJBI-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Rh+3].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8O16Rh2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336783 | |
| Record name | Rhodium(III) sulfate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15274-78-9 | |
| Record name | Rhodium(III) sulfate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Precursor Chemistry of Rhodium Iii Sulfate
Routes for the Preparation of Anhydrous Rhodium(III) Sulfate (B86663)
The synthesis of anhydrous rhodium(III) sulfate can be achieved through several methods, primarily involving the direct oxidation of rhodium metal or reactions with rhodium(III) oxide.
Oxidation of Rhodium Metal with Concentrated Sulfuric Acid
A direct and efficient method for producing anhydrous rhodium(III) sulfate involves the reaction of rhodium metal with concentrated sulfuric acid at elevated temperatures. wikipedia.org When rhodium metal powder is heated with 98% sulfuric acid at 400°C for 6 to 8 hours, it yields the anhydrous form of rhodium(III) sulfate. Interestingly, if the reaction temperature is increased to 475°C, the dihydrate form, Rh₂(SO₄)₃·2H₂O, is produced instead. wikipedia.org
While concentrated sulfuric acid is a strong oxidizing agent when heated, it does not react with rhodium at cold temperatures. melscience.com The high temperatures are necessary to overcome the metal's resistance to acid attack. melscience.comsciencemadness.org
Reaction Conditions for Anhydrous Rhodium(III) Sulfate Synthesis:
| Reactants | Temperature | Product |
|---|---|---|
| Rhodium metal powder + Concentrated H₂SO₄ (98%) | 400°C | Anhydrous Rh₂(SO₄)₃ |
Reactions Involving Rhodium(III) Oxide and Sulfuric Acid
Another common route to rhodium(III) sulfate involves the reaction of rhodium(III) oxide (Rh₂O₃) with sulfuric acid. The hydrated forms of rhodium(III) sulfate are typically synthesized by dissolving rhodium(III) oxide in dilute sulfuric acid under reflux conditions. For instance, using a 20–30% sulfuric acid solution at a temperature of 80–100°C yields the hexahydrate form as pink crystals.
The reaction can be represented by the following equation: Rh₂O₃ + 3H₂SO₄ → Rh₂(SO₄)₃ + 3H₂O
To obtain the anhydrous salt from this reaction, the resulting hydrated rhodium(III) sulfate would need to undergo a dehydration process, which involves heating to drive off the water of crystallization.
Synthesis and Isolation of Hydrated Rhodium(III) Sulfate Forms (e.g., Tetrahydrate, Hexahydrate, Tetradecahydrate)
The first documented attempts to synthesize rhodium(III) sulfate in 1929 involved the reaction of rhodium(III) hydroxide (B78521) with sulfuric acid. wikipedia.org This early work reported the formation of two different hydrates: a yellow tetradecahydrate (Rh₂(SO₄)₃·14H₂O) and a red tetrahydrate (Rh₂(SO₄)₃·4H₂O). chemicalbook.comwikipedia.org However, the structural details of these hydrates remained unconfirmed for a long time. wikipedia.org Later investigations, particularly with the advent of X-ray diffraction, confirmed the existence of various hydrated forms, including the hexahydrate. wikipedia.org
A method for producing a yellow rhodium sulfate powder, identified as [Rh(H₂O)₆]₂(SO₄)₃·nH₂O, involves dissolving rhodium hydroxides in sulfuric acid at a controlled temperature of 5-20°C, followed by a holding period of at least 20 hours to allow the salt to precipitate. google.com
Common Hydrates of Rhodium(III) Sulfate:
| Hydrate (B1144303) Form | Color |
|---|---|
| Tetradecahydrate (Rh₂(SO₄)₃·14H₂O) | Yellow |
| Hexahydrate (Rh₂(SO₄)₃·6H₂O) | Pink |
Controlled Dehydration and Hydration Pathways
The various hydrated forms of rhodium(III) sulfate can be interconverted through controlled dehydration and hydration processes. Thermogravimetric analysis (TGA) has shown that dehydration of the hydrated salt occurs in a stepwise manner as the temperature is increased, with the process completing at around 300°C. The dehydration of [Rh(H₂O)₆]₂(SO₄)₃·5H₂O has been studied under non-isothermal conditions, revealing a multi-step process. researchgate.net The kinetics of this dehydration are influenced by condensation processes that can occur. researchgate.net
Reversible dehydration and hydration have been observed for various metal sulfates, including those of the M₂(SO₄)₃ type, between 30 and 200°C. acs.org This reversibility is a key aspect of their potential application in thermochemical heat storage. acs.org
Influence of Reaction Conditions on Hydrate Stoichiometry and Structure
The stoichiometry and structure of the resulting hydrated rhodium(III) sulfate are highly dependent on the reaction conditions. For example, reacting rhodium(III) hydroxide with cold sulfuric acid yields a yellow ionic form, whereas evaporation in hot sulfuric acid produces a red, non-ionic form.
The molar ratio of reactants also plays a crucial role. In the synthesis of yellow rhodium sulfate from rhodium hydroxides, a specific molar ratio of Rh:H₂SO₄ between 1:6 and 1:16 is necessary for optimal product yield. google.com If the dissolution temperature rises above 20°C, the yield of the salt decreases significantly or it may not form at all. google.com
Preparation of Diverse Rhodium(III) Sulfato Complexes
Rhodium(III) sulfate serves as a precursor for the synthesis of various sulfato complexes. In aqueous solutions, rhodium(III) forms complex species. NMR studies have identified stable polynuclear complexes in aged sulfuric acid solutions, such as [Rh₂(μ-SO₄)₂(H₂O)₈]²⁺, [Rh₂(*μ-SO₄)(H₂O)₈]⁴⁺, and [Rh₃(μ-SO₄)₃(μ-OH)(H₂O)₁₀]²⁺. researchgate.net
The sulfate ligands in rhodium(III) sulfate can be replaced by other ligands through substitution reactions. For example, the aquation of Rh(III) sulfate complexes can be induced by the presence of barium salts. researchgate.net When BaCl₂ is used, the final products are monomeric aqua chloride complexes, while Ba(ClO₄)₂ leads to the formation of aqua hydroxo complexes. researchgate.net
Furthermore, rhodium(III) sulfate can be used as a starting material for preparing other rhodium compounds. For instance, it is listed as a potential rhodium salt for the in-situ formation of rhodium catalysts for hydroformylation reactions. google.com
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Rhodium(III) Sulfate | Rh₂(SO₄)₃ |
| Rhodium | Rh |
| Sulfuric Acid | H₂SO₄ |
| Rhodium(III) Oxide | Rh₂O₃ |
| Rhodium(III) Sulfate Dihydrate | Rh₂(SO₄)₃·2H₂O |
| Rhodium(III) Hydroxide | Rh(OH)₃ |
| Rhodium(III) Sulfate Tetrahydrate | Rh₂(SO₄)₃·4H₂O |
| Rhodium(III) Sulfate Hexahydrate | Rh₂(SO₄)₃·6H₂O |
| Rhodium(III) Sulfate Tetradecahydrate | Rh₂(SO₄)₃·14H₂O |
| Barium Chloride | BaCl₂ |
Synthesis of Mononuclear Rhodium(III) Sulfato Species
The formation of mononuclear rhodium(III) sulfate complexes is foundational to understanding the aqueous chemistry of this compound. These species, where a single rhodium ion is complexed with sulfate and water ligands, are typically formed under specific conditions that prevent polymerization.
One of the primary methods involves the reaction of rhodium(III) hydroxide with sulfuric acid. chemicalbook.comwikipedia.org When conducted with cold sulfuric acid, the reaction yields a yellow, ionic form of rhodium sulfate, believed to be the hexaaquarhodium(III) salt, [Rh(H₂O)₆]₂(SO₄)₃·nH₂O. google.com A patented method specifies dissolving rhodium hydroxides in sulfuric acid at a molar ratio of Rh:H₂SO₄ between 1:6 and 1:16 at a low temperature of 5-20°C, followed by aging at room temperature for at least 20 hours to isolate this yellow, less-polymerized form. google.com This specific form is considered advantageous for preparing high-quality electroplating electrolytes, suggesting the prevalence of mononuclear species. google.com
Studies using 103Rh and 17O NMR spectroscopy have successfully identified several mononuclear rhodium sulfate complexes in aqueous solutions. researchgate.net The spontaneous aquation of freshly prepared rhodium(III) sulfate solutions establishes an equilibrium between monomeric and more complex oligomeric species. researchgate.netresearchgate.net
Table 1: Synthesis and Identification of Mononuclear Rhodium(III) Sulfato Species
| Species | Synthetic Method / Observation | Key Findings | References |
|---|---|---|---|
| [Rh(H₂O)₆]₂(SO₄)₃·nH₂O (Yellow Form) | Reaction of Rh(OH)₃ with cold H₂SO₄ at 5-20°C. | Produces the less-polymerized, yellow form suitable for electroplating. | google.com |
| [Rh(H₂O)₄(SO₄)]⁺ | Identified in aqueous solutions via 103Rh and 17O NMR. | Exists in equilibrium with other monomeric and oligomeric forms. | researchgate.net |
| trans-[Rh(H₂O)₂(SO₄)₂]⁻ | Identified in aqueous solutions via 103Rh and 17O NMR. | A distinct mononuclear species formed during aquation processes. | researchgate.net |
Formation of Polynuclear Rhodium(III) Aqua-Sulfate Complexes
In contrast to the formation of mononuclear species, polynuclear complexes involve multiple rhodium centers bridged by sulfate or hydroxide ligands. These aqua-sulfate complexes are common, particularly in solid-state rhodium(III) sulfate and in concentrated or heated solutions. researchgate.netresearchgate.net
Research has shown that solid-state rhodium(III) sulfates are predominantly composed of dimeric and trimeric complexes. researchgate.net These oligomeric hydrolysis products have been separated and characterized in solution using multinuclear NMR techniques. researchgate.net
A key dimeric species identified is the doubly hydroxo-bridged dimer, [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺. researchgate.net This centrosymmetric structure was characterized by a single 103Rh NMR signal and three distinct 17O NMR signals corresponding to the different oxygen environments (cis-H₂O, trans-H₂O, and bridging OH). researchgate.net Along with dimers, trimeric species have also been successfully characterized in solution, representing an early stage of hydrolytic polymerization. researchgate.netresearchgate.net The formation of these low-nuclearity oligomers is a common characteristic of rhodium(III) complexes in aqueous solutions where there is a deficiency of other ligands. researchgate.net
Table 2: Characterization of Dimeric and Trimeric Rhodium(III) Oligomers
| Oligomer | Structure | Spectroscopic Data | References |
|---|---|---|---|
| Dimer | [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺ | 103Rh NMR: Single signal at 9997.4 ppm (298 K). 17O NMR: Signals at -122.2 ppm (cis-H₂O), -130.6 ppm (trans-H₂O), and -320.1 ppm (bridging OH). | researchgate.net |
Solid-phase condensation provides a direct route to oligomeric rhodium(III) aqua-sulfate complexes. researchgate.net This process typically involves the controlled heating of hydrated rhodium(III) sulfate. researchgate.net Isothermal dehydration studies conducted under thermal diffusion conditions in the temperature range of 100–130°C have revealed the formation of these oligomeric structures. researchgate.netresearchgate.net The resulting solid phases have been analyzed using X-ray powder diffraction and IR spectroscopy, while their solutions were studied by 103Rh and 17O NMR and electrophoresis, confirming the polymeric nature of the products. researchgate.net This method contrasts with solution-based approaches and demonstrates that polymeric species can be formed directly in the solid state by driving off coordinated water molecules, which facilitates the condensation of rhodium centers. researchgate.netresearchgate.net
Dimeric and Trimeric Rhodium(III) Sulfate Oligomers
Innovative Approaches to Rhodium(III) Sulfate Precursor Materials
The synthesis of rhodium(III) sulfate often relies on the availability of suitable rhodium(III) precursor materials. Innovations in the preparation of these precursors are key to developing more efficient and controlled synthetic routes.
Rhodium(III) halides, particularly rhodium(III) chloride (RhCl₃), and rhodium(III) nitrate (B79036) (Rh(NO₃)₃) are common industrial starting materials for the synthesis of other rhodium compounds. google.comsamaterials.comwikipedia.org Their conversion to rhodium(III) sulfate typically involves an intermediate step where the halide or nitrate is converted into rhodium(III) hydroxide or a hydrated rhodium(III) oxide.
A well-documented method involves starting with a solution of rhodium trichloride (B1173362). google.comgoogle.com From this solution, rhodium(III) hydroxide or hydrated oxide is precipitated, often using a base like ammonia (B1221849) or barium hydroxide. google.comgoogle.com The resulting precipitate is then thoroughly washed to remove interfering ions and subsequently dissolved in sulfuric acid to yield the desired rhodium(III) sulfate. google.comgoogle.com Similarly, rhodium(III) nitrate can serve as a precursor, valued for its solubility in water, which facilitates its conversion to the hydroxide and subsequent reaction with sulfuric acid. samaterials.comwikipedia.org
Table 3: Precursor Routes to Rhodium(III) Sulfate
| Starting Material | Intermediate | Reaction Steps | References |
|---|---|---|---|
| Rhodium(III) Chloride (RhCl₃) | Rhodium(III) Hydroxide (Rh(OH)₃) | 1. Precipitate Rh(OH)₃ from RhCl₃ solution using a base (e.g., NH₃). 2. Wash precipitate. 3. Dissolve Rh(OH)₃ in H₂SO₄. | google.com |
| Rhodium(III) Chloride (RhCl₃) | Hydrated Rhodium(III) Oxide (Rh₂O₃·nH₂O) | 1. Precipitate hydrated Rh₂O₃ from RhCl₃ solution. 2. Filter insoluble precipitate. 3. Dissolve hydrated oxide in dilute H₂SO₄. | google.com |
While specific studies on solvent-controlled synthesis of rhodium(III) sulfate are not abundant, the principle of solvent influence is well-established in rhodium chemistry. acs.orgbeilstein-journals.org The choice of solvent can dictate reaction pathways and product selectivity. In the context of rhodium(III) sulfate, the "solvent" is typically an aqueous solution of sulfuric acid, and its properties can be modulated by temperature and concentration.
For instance, the reaction of rhodium(III) hydroxide with cold, dilute sulfuric acid (an aqueous environment) yields the yellow, ionic, mononuclear form of rhodium sulfate. In contrast, evaporation in hot, concentrated sulfuric acid produces a red, non-ionic, likely polymeric form. This demonstrates that modifying the conditions of the aqueous solvent system can control the degree of oligomerization.
Furthermore, the broader chemistry of rhodium(III) precursors highlights the importance of solvents. Ethanolic solutions of hydrated rhodium trichloride are often used to react with organic ligands, as the alcohol solubilizes both reactants effectively, leading to the formation of various rhodium(I) and rhodium(III) complexes that serve as catalysts. wikipedia.org These examples underscore the principle that the reaction medium is a critical parameter for controlling the structure and properties of the final rhodium compound.
Coordination Chemistry and Solution Behavior of Rhodium Iii Sulfate
Ligand Exchange Dynamics and Kinetics in Rhodium(III) Sulfate (B86663) Systems
Substitution Reactions with Various Ligands (e.g., Chloride, Water, Organic Ligands)
Rhodium(III) sulfate participates in substitution reactions where the sulfate and aqua ligands are replaced by other species. vulcanchem.com The introduction of different ligands into a rhodium(III) sulfate solution initiates competitive complexation reactions.
Water (Aquation): In aqueous solutions, a primary reaction is aquation, where coordinated sulfate ions are replaced by water molecules. researchgate.net The spontaneous aquation of freshly prepared solutions of solid-state rhodium(III) sulfates leads to an equilibrium between monomeric and oligomeric complexes. researchgate.net
Chloride: The presence of chloride ions can significantly influence the speciation. Studies on the aquation of Rh(III) sulfate complexes in the presence of barium chloride (BaCl₂) show that the final products are monomeric aqua chloride complexes. researchgate.netresearchgate.net The chloride ions in the system markedly increase the rate of the aquation process. researchgate.netresearchgate.net In rhodium trichloride (B1173362) solutions, a range of chloro-aquo species exist in equilibrium, including [Rh(H₂O)₆]³⁺, [RhCl(H₂O)₅]²⁺, and isomers of [RhCl₂(H₂O)₄]⁺. wikipedia.org
Organic Ligands: Rhodium(III) complexes react with various organic ligands. Sulfate ligands can be substituted by ligands such as phosphines. vulcanchem.com While specific studies on rhodium(III) sulfate are detailed, the broader chemistry of rhodium(III) shows reactions with ligands like acetylacetone (B45752) to form rhodium acetylacetonate (B107027) and with thioethers to yield complexes such as RhCl₃(S(C₂H₅)₂)₃. wikipedia.org
Ammonia (B1221849): Aqueous solutions of rhodium(III) react with ammonia to form ammine complexes, such as pentamminerhodium chloride, [RhCl(NH₃)₅]Cl₂. wikipedia.org
The table below summarizes the substitution products of Rh(III) with various ligands.
| Incoming Ligand | Initial Rh(III) Complex Type | Resulting Product(s) | Reference(s) |
| Water (H₂O) | Solid Rhodium(III) Sulfates | Monomeric and oligomeric aqua complexes | researchgate.net |
| Chloride (Cl⁻) | Rh(III) Sulfate Complexes | Monomeric aqua chloride complexes | researchgate.netresearchgate.net |
| Ammonia (NH₃) | Rhodium Trichloride Hydrate (B1144303) | [RhCl(NH₃)₅]²⁺ | wikipedia.org |
| Phosphines (e.g., PPh₃) | Rhodium(III) Sulfate | Rhodium complexes with phosphine (B1218219) ligands | vulcanchem.com |
| Acetylacetone | Rhodium Trichloride Hydrate | Rhodium acetylacetonate | wikipedia.org |
Mechanistic Studies of Ligand Substitution Processes
The mechanisms of ligand substitution for rhodium(III) complexes have been a subject of extensive investigation. For most simple ligand substitutions, an associative interchange (Iₐ) mechanism is proposed. cdnsciencepub.com
In this mechanism, the incoming ligand forms an intermediate with the rhodium complex before the departure of the leaving group. This is supported by studies on the anation of hexaaquarhodium(III), [Rh(H₂O)₆]³⁺. ias.ac.in However, the reactivity of its conjugate base, the hydroxopentaaquarhodium(III) ion, [Rh(H₂O)₅OH]²⁺, is considered to proceed through a dissociative interchange (Iₐ) mechanism. ias.ac.in This highlights the significant role of the coordinated ligands in directing the reaction pathway.
Further studies suggest that for some anation reactions, an interchange mechanism occurs, but bond-making with the incoming ligand is less critical than in other systems that are presumed to be associatively activated. researchgate.net In certain aqua-phosphine rhodium(III) complexes, ligand exchange is believed to happen via a rate-determining dissociation of a water ligand, which forms a five-coordinate intermediate. rsc.org
Aqueous Speciation and Hydrolysis Processes of Rhodium(III) in Sulfate Media
In aqueous sulfate solutions, rhodium(III) exists as a complex mixture of species. The dissolution of rhodium(III) hydroxide (B78521) in sulfuric acid initially yields the hexaaquarhodium(III) ion, [Rh(H₂O)₆]³⁺. google.com Depending on conditions like temperature, time, and concentration, this is followed by the formation of a diverse array of other complexes. google.comresearchgate.net Rhodium(III) is known to be strongly hydrolyzed, forming a complex series of mixed-ligand species with slow ligand exchange kinetics. nih.gov
Formation of Aqua and Hydroxo-Aqua Complexes
Hydrolysis of the [Rh(H₂O)₆]³⁺ ion leads to the formation of various aqua and hydroxo-aqua complexes. researchgate.netgoogle.com The process involves the deprotonation of coordinated water molecules to form hydroxide ligands. In the presence of perchlorate (B79767) salts, the aquation of Rh(III) sulfate complexes results in the formation of aqua hydroxo complexes. researchgate.net
A key species identified in solution is a dimeric complex with two bridging hydroxide ions, formulated as [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺. researchgate.netresearchgate.net Multinuclear NMR studies have been crucial in characterizing these hydrolytic oligomers, including both the doubly hydroxo-bridged dimer and trimer, in aqueous solutions. researchgate.netacs.org
Oligomerization and Polymerization in Acidic and Alkaline Solutions
Rhodium(III) ions in sulfate media have a strong tendency to form polynuclear complexes through olation, where hydroxo-bridged species are created. researchgate.netresearchgate.net This process can lead to the formation of dimers, trimers, and higher-order oligomers. researchgate.netresearchgate.net The solid-state condensation of rhodium(III) aqua sulfates has been shown to yield oligomeric aqua sulfate complexes. researchgate.net
In aged rhodium(III) sulfate solutions, several stable oligomeric species have been identified. researchgate.net At sulfuric acid concentrations above 3 M, it is reported that over 90% of the rhodium exists in the form of symmetric polynuclear complexes. researchgate.netresearchgate.net In addition to hydroxo-bridged oligomers, sulfate ions can also act as bridging ligands. researchgate.net
The table below lists some of the identified oligomeric rhodium(III) species in sulfate solutions.
| Oligomeric Species | Description | Reference(s) |
| [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺ | Dimer with a double hydroxo bridge | researchgate.netresearchgate.net |
| [Rh₂(μ-SO₄)₂(H₂O)₈]²⁺ | Dimer with two sulfate bridges | researchgate.net |
| [Rh₃(μ-SO₄)₃(μ-OH)(H₂O)₁₀]²⁺ | Trimer with sulfate and hydroxo bridges | researchgate.net |
Influence of pH and Concentration on Speciation
The speciation of rhodium(III) in sulfate solutions is highly dependent on both pH and the concentration of rhodium and sulfate ions. google.comresearchgate.netnih.govresearchgate.net
Concentration: At higher concentrations of sulfuric acid (above 3 M), the equilibrium shifts towards the formation of symmetric polynuclear complexes. researchgate.netresearchgate.net The concentration of chloride ions is also a primary factor in determining the extent to which various chloro-aquo complexes form. google.com
pH: The pH of the solution is a critical variable controlling hydrolysis and polymerization. nih.govresearchgate.net At a pH above 2.9, chloro-aquo complexes of rhodium(III) begin to hydrolyze. google.com Studies on trinuclear rhodium(III) aqua ions have shown that the structure of the oligomer can transform at high pH. researchgate.net The speciation of rhodium is a key factor in its recovery from industrial effluents, with the rate of removal being pH-dependent due to the differing affinities for the various cationic, neutral, and anionic species present at different pH values. researchgate.net
Formation of Bridging and Chelating Sulfato Complexes
In solution, particularly under conditions of aging or moderate heating, rhodium(III) sulfate demonstrates a strong tendency to form polynuclear complexes where sulfate ions act as bridging ligands (μ-SO₄) between two or more rhodium centers. researchgate.net Solid-state studies and solution-state NMR spectroscopy have revealed that rhodium(III) sulfates are often composed of dimeric and trimeric complexes rather than simple monomeric units. researchgate.net
Research using ¹⁰³Rh and ¹⁷O NMR spectroscopy on aged sulfuric acid solutions of rhodium(III) has identified several stable polynuclear species. researchgate.net The sulfate ligand in these complexes can bridge rhodium atoms, leading to the formation of robust oligomeric structures. In some cases, hydroxo-bridges (μ-OH) can also co-exist with sulfato bridges in the same complex. researchgate.net For instance, a dimeric complex with a double hydroxo bridge, [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺, has been identified. researchgate.net While direct structural elucidation of a chelating sulfate (where the sulfate ion binds to a single metal center through two oxygen atoms) on a rhodium(III) center is less commonly reported in this specific system, the formation of bridging complexes is a well-documented and key feature of its solution chemistry. researchgate.net
The table below summarizes the most stable polynuclear rhodium(III) sulfate complexes identified in aged solutions. researchgate.net
| Complex Formula | Name | Type |
| [Rh₂(μ-SO₄)₂(H₂O)₈]²⁺ | Diaquabis(μ-sulfato)dirhodium(III) | Dimeric |
| [Rh₂(*μ-SO₄)(H₂O)₈]⁴⁺ | Octaaqua(μ-sulfato)dirhodium(III) | Dimeric |
| [Rh₃(μ-SO₄)₃(μ-OH)(H₂O)₁₀]²⁺ | Decaaqua(μ-hydroxo)tris(μ-sulfato)trirhodium(III) | Trimeric |
Table 1: Stable Polynuclear Rhodium(III) Sulfate Complexes in Aged Solutions.
Interactions with Other Anionic and Neutral Ligand Systems in Solution
Rhodium(III) complexes, including those with sulfate ligands, are kinetically inert, meaning ligand substitution reactions are generally slow but can be facilitated under specific conditions. nih.gov The sulfate ligands in rhodium(III) sulfate complexes can be substituted by a variety of other anionic and neutral ligands. Similarly, the aqua ligands (H₂O) present in the coordination sphere are also subject to substitution.
The introduction of other anions, such as chloride, can lead to the formation of mixed-ligand complexes or complete replacement of the sulfate ions. acs.org The reaction of rhodium(III) compounds with ammonia or other amines can yield a range of rhodium(III) chloroamine complexes, highlighting the ability of neutral nitrogen-donor ligands to enter the coordination sphere. nih.govmdpi.com Furthermore, reactions with Lewis bases like pyridine (B92270) or triethylphosphine (B1216732) can lead to the formation of charge-neutral complexes where the incoming ligand displaces anionic ligands like chloride, a principle that also applies to sulfate systems. marquette.edumarquette.edu
The table below provides examples of reactions illustrating the interaction of Rh(III) centers with various ligands.
| Reactant System | Ligand Type | Product Example | Reaction Type |
| Rh(III) sulfate + Chloride ions | Anionic (Halide) | Rhodium(III) chloro complexes | Ligand Substitution |
| Rh(III) chloro complex + Ammonia nih.govmdpi.com | Neutral (Amine) | [Rh(NH₃)₅Cl]²⁺ | Ligand Substitution |
| Rh(III) complex + Pyridine (py) marquette.edumarquette.edu | Neutral (Lewis Base) | trans-(L)RhCl₂(py) | Ligand Substitution |
| Rh(III) complex + Triethylphosphine (PEt₃) marquette.edumarquette.edu | Neutral (Lewis Base) | trans-(L)RhCl₂(PEt₃) | Ligand Substitution |
Table 2: Examples of Ligand Interactions with Rhodium(III) Centers.
Solvent Effects on Coordination Environments and Reactivity
The choice of solvent plays a critical role in the coordination chemistry and reactivity of rhodium(III) complexes. chemrxiv.orgrsc.org Solvents can directly participate in the reaction by coordinating to the rhodium center, thereby influencing the electronic structure and stability of catalytic intermediates. chemrxiv.org
Weakly coordinating solvents, such as dichloromethane (B109758) or hexane, are often preferred in catalytic applications as they are less likely to compete with the substrate for coordination sites on the metal. chemrxiv.org In contrast, strongly coordinating or donor solvents, like acetonitrile (B52724) or water, can bind to the rhodium center, sometimes as axial ligands. chemrxiv.orgrsc.org This coordination can have significant electronic consequences. For example, computational studies on dirhodium complexes have shown that axial coordination by a solvent molecule like acetonitrile increases the energy of the Lowest Unoccupied Molecular Orbital (LUMO) significantly more than the Highest Occupied Molecular Orbital (HOMO), resulting in a larger HOMO-LUMO gap. chemrxiv.org This change can alter the reactivity of the complex, potentially stabilizing it or inhibiting subsequent reaction steps. chemrxiv.org
The polarity of the solvent is also a key factor. According to the Hughes-Ingold rules, polar solvents tend to accelerate reactions where the transition state has a higher charge density than the reactants. rsc.org The ability of a solvent to stabilize or destabilize transition states can therefore be used to control reaction rates and, in some cases, selectivity. rsc.org
| Solvent Type | Examples | Interaction with Rh(III) Center | Effect on Reactivity |
| Weakly Coordinating / Non-polar | Dichloromethane, Hexane | Minimal direct coordination. chemrxiv.org | Generally promotes reactivity by leaving coordination sites available for substrates. chemrxiv.org |
| Strongly Coordinating / Polar | Acetonitrile, Water, Pyridine | Acts as a ligand, binding to the Rh(III) center. chemrxiv.orgrsc.org | Can stabilize the complex, increase the HOMO-LUMO gap, and potentially slow down or inhibit certain catalytic steps by blocking coordination sites. chemrxiv.org |
| Protic Solvents | Water, Alcohols | Can form hydrogen bonds and coordinate to the metal. rsc.org | Often used in hydrogenation reactions; can promote rapid reactions but may be undesirable in others like cross-coupling. rsc.org |
Table 3: Influence of Solvent Type on Rhodium(III) Coordination and Reactivity.
Spectroscopic Characterization Techniques and Interpretations for Rhodium Iii Sulfate Systems
Vibrational Spectroscopy (Infrared and Raman) for Sulfate (B86663) Ligand Coordination
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the way in which the sulfate (SO₄²⁻) ligand binds to the rhodium(III) metal center. The vibrational modes of the sulfate ion are sensitive to changes in its local symmetry upon coordination.
The free sulfate ion possesses a tetrahedral (T_d) symmetry, resulting in specific vibrational modes. Upon coordination to a metal ion like rhodium(III), this symmetry is lowered, leading to changes in the IR and Raman spectra. The most informative of these are the S-O stretching vibrations, denoted as ν(S-O).
In aqueous solutions, solid-state rhodium(III) sulfates can consist of dimeric and trimeric complexes. researchgate.net The study of these solid phases and their subsequent solutions through IR spectroscopy, among other methods, reveals the complex equilibria at play. researchgate.net For instance, different preparation methods of rhodium sulfate complexes, which result in varied chemical structures, can be clearly distinguished by their IR and Raman spectra. google.comgoogle.comjustia.com One process may yield a complex with significant rhodium-rhodium bonding and bridging through sulfate groups, while a different, controlled process can produce a complex with minimal metal-to-metal bonding and predominantly simple bridging by sulfate groups. google.comgoogle.comjustia.com These structural differences are reflected in their vibrational spectra. google.comgoogle.com
The direct vibration between the rhodium metal center and the coordinating oxygen of the sulfate ligand, the ν(Rh-O) mode, typically appears at lower frequencies in the far-infrared region of the spectrum. These modes provide direct evidence of the metal-ligand bond.
Table 1: Representative Vibrational Modes for Sulfate Coordination This table provides illustrative frequency ranges. Actual values are highly dependent on the specific complex, its physical state, and the presence of other ligands.
| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| ν(S-O) | S-O stretching vibrations within the sulfate ligand | 900 - 1200 |
| ν(Rh-O) | Rhodium-oxygen stretching vibration | 250 - 400 |
The coordination mode of the sulfate ligand—whether it binds to the rhodium center through one oxygen (monodentate), two oxygens (bidentate, forming a chelate ring), or acts as a bridge between two rhodium centers—can be determined by analyzing the splitting of the sulfate vibrational bands. wikipedia.orglibretexts.org
Monodentate Coordination : When the sulfate ligand binds through a single oxygen atom, its symmetry is lowered to C₃ᵥ. This change causes the originally degenerate stretching modes of the free ion to split into multiple distinct bands in the IR and Raman spectra.
Bidentate Coordination : If the sulfate ligand coordinates through two oxygen atoms to the same metal center, its symmetry is further reduced to C₂ᵥ. This results in a more complex splitting pattern of the ν(S-O) bands, allowing it to be distinguished from the monodentate mode.
Bridging Coordination : When a sulfate group bridges two rhodium centers, it also exhibits C₂ᵥ symmetry, similar to the bidentate chelate. However, the precise frequencies of the vibrational bands can differ, and this mode is often confirmed in conjunction with other structural data. A novel rhodium sulfate compound has been synthesized where the complex forms predominantly via bridged bidentate sulfato groups with minimal metal-to-metal bonding. google.comjustia.com
The differentiation between these coordination modes is critical for understanding the structure of polymeric or oligomeric rhodium(III) sulfate complexes. researchgate.netwikipedia.org
Analysis of ν(S-O) Stretches and ν(Rh-O) Modes
Electronic Absorption Spectroscopy (UV-Visible) for d-d Transitions and Charge Transfer
UV-Visible spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like rhodium(III) sulfate, the spectra are characterized by two main types of transitions: d-d transitions and charge transfer bands.
Rhodium(III) has a d⁶ electron configuration. In an octahedral coordination environment, which is typical for this ion, the d-orbitals are split into a lower-energy t₂g set and a higher-energy e_g set. core.ac.uk Electronic transitions from the filled t₂g orbitals to the empty e_g orbitals are known as d-d transitions. core.ac.ukoup.com For a low-spin d⁶ complex like those of Rh(III), these transitions are "spin-forbidden," meaning they have a low probability of occurring. researchgate.net Consequently, they appear in the visible region of the spectrum as weak, broad absorption bands. marquette.edu
The observed absorption spectra for Rh(III) complexes in aqueous solution typically show two maximum peaks in the 300-600 nm range, which are assigned to these forbidden d-d transitions. oup.com The precise energy (and thus wavelength) of these absorptions is sensitive to the nature of the ligands surrounding the rhodium ion.
In addition to the weak d-d bands, more intense absorptions, known as charge-transfer (CT) bands, are often observed in the ultraviolet region. These transitions involve the movement of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). These bands are "spin-allowed" and therefore have much higher intensities than d-d bands. The presence and energy of these bands confirm the Rh(III) oxidation state and provide information about the electronic interaction between the rhodium and its ligands.
Table 2: Typical Electronic Transitions for Octahedral Rh(III) Complexes
| Transition Type | Description | Spectral Region | Intensity (Molar Absorptivity, ε) |
|---|---|---|---|
| d-d Transitions | Spin-forbidden transitions between metal d-orbitals (e.g., ¹A₁g → ¹T₁g, ¹T₂g) | Visible (e.g., 300-600 nm) oup.com | Low (Typically < 100 L mol⁻¹ cm⁻¹) |
| Charge Transfer (CT) | Electron transfer between ligand and metal orbitals | UV | High (Typically > 1000 L mol⁻¹ cm⁻¹) |
The principles of electronic absorption spectroscopy form the basis for the quantitative analysis of rhodium(III) in solution. By reacting Rh(III) with a suitable chromogenic (color-forming) reagent, a strongly colored complex is formed. The intensity of the color, measured as absorbance at a specific wavelength (λ_max), is directly proportional to the concentration of the rhodium complex, a relationship described by the Beer-Lambert Law.
Several methods have been developed for this purpose. For example, rhodium(III) forms an orange-red 1:1 complex with butaperazine (B1668085) dimaleinate in the presence of copper(II) sulfate and ascorbic acid, which can be measured at 465 nm. rsc.org This method is effective for rhodium concentrations in the range of 0.2–28 µg/mL. rsc.org Another method uses the catalytic effect of Rh(III) on the oxidation of thionine (B1682319) by periodate, where the decrease in absorbance at 599 nm is proportional to the rhodium concentration, allowing for the determination of ultra-trace amounts. asianpubs.org A novel reagent, 2,4-dimethyl-3H-1,5-benzodiazepine (DBA), has also been developed for the extractive spectrophotometric determination of Rh(III), forming a red-colored product with an absorption maximum at 510 nm. directivepublications.org These spectrophotometric techniques are invaluable for research purposes, enabling the precise quantification of rhodium in various samples.
Correlation of Spectral Features with Rhodium(III) Coordination Geometry and Oxidation State
X-ray Spectroscopic Methods (XAS, XPS) for Electronic Structure and Oxidation State Elucidation
X-ray spectroscopic techniques provide direct information about the electronic structure, oxidation state, and local coordination environment of the rhodium atom.
X-ray Absorption Spectroscopy (XAS) measures the absorption of X-rays as a function of energy. The region near the absorption edge, known as X-ray Absorption Near-Edge Structure (XANES), is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. iucr.orgnih.gov For rhodium compounds, the Rh K-edge or L₃-edge spectra are analyzed. iucr.orgnih.gov While a simple correlation between the absorption edge energy and the formal oxidation state is not always observed, the specific features of the XANES spectrum serve as a fingerprint for the electronic structure. iucr.orgnih.gov For example, XAS has been used to study the structural features of rhodium-based catalysts, confirming the +3 oxidation state of iron in a calcined Fe-promoted Rh/TiO₂ catalyst. researchgate.net Similarly, XAS studies on rhodium(III)-dimethyl sulfoxide (B87167) complexes have been used to track ligand substitution reactions in biological environments. nih.gov
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that measures the binding energies of core-level electrons. bris.ac.uk Each element has a unique set of binding energies, and these energies are shifted slightly depending on the element's chemical environment and oxidation state. researchgate.net For rhodium(III) sulfate, the Rh 3d region of the XPS spectrum is of primary interest. The binding energy of the Rh 3d₅/₂ peak is characteristic of the Rh(III) oxidation state. xpsfitting.com For example, experiments on rhodium-plated substrates used XPS to confirm the successful deposition of rhodium on the surface. scribd.com Oxidized sulfur species, such as sulfate or sulfite (B76179), can be identified by peaks in the S 2p region of the XPS spectrum, typically around 168-170 eV. researchgate.net
Table 3: Spectroscopic Data for Characterizing Rh(III) Systems
| Technique | Parameter | Information Obtained | Typical Value/Range for Rh(III) |
|---|---|---|---|
| XAS (XANES) | Absorption Edge Energy & Shape | Oxidation state, coordination geometry | Feature-specific (e.g., Rh L₃-edge ~3004 eV, Rh K-edge ~23220 eV) iucr.org |
| XPS | Rh 3d Binding Energy | Oxidation state, surface chemical environment | ~308-309 eV for Rh 3d₅/₂ in Rh(III) oxides/chlorides xpsfitting.com |
| XPS | S 2p Binding Energy | Chemical state of sulfur | ~168-170 eV for sulfate (SO₄²⁻) researchgate.net |
X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure
X-ray Absorption Spectroscopy (XAS) is a potent tool for probing the local atomic and electronic structure of rhodium in rhodium(III) sulfate systems. This technique is element-specific and can provide information on the oxidation state, coordination geometry, and bond distances of the absorbing atom. XAS is particularly valuable for studying non-crystalline or solution-based systems where traditional diffraction methods are not applicable. researchgate.netstanford.edu
The XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The XANES region provides information about the oxidation state and coordination environment of the rhodium atom. researchgate.net The energy of the absorption edge is sensitive to the formal oxidation state of the metal ion. researchgate.netnih.gov For rhodium(III) complexes, the L3-edge XANES spectra can be used to probe the electronic structure, although a direct correlation between the absorption edge energy and the oxidation state is not always observed. nih.gov The shape and features of the XANES spectrum are influenced by the local symmetry and coordination geometry around the rhodium center. nih.gov
EXAFS: The EXAFS region contains information about the local atomic structure, including the number, type, and distance of neighboring atoms. This information is extracted by analyzing the oscillations in the absorption coefficient beyond the absorption edge. researchgate.net In studies of rhodium(III) complexes, EXAFS has been employed to determine the coordination environment and track changes in ligand binding, such as the displacement of chloride and dimethyl sulfoxide (DMSO) ligands by biological nucleophiles. nih.gov
A study on the biotransformations of rhodium(III)-DMSO complexes utilized XAS to speciate the rhodium complexes in various biological environments. nih.gov Linear combination fitting (LCF) of the XAS data revealed stepwise ligand displacement reactions, providing insights into the reactivity of these complexes. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Environment Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms within the top few atomic layers of a material. bris.ac.uk In the context of rhodium(III) sulfate, XPS can be used to identify the oxidation state of rhodium and to study the chemical environment of the constituent elements (Rh, S, O).
The core principle of XPS involves irradiating a sample with monoenergetic soft X-rays, causing the emission of core-level electrons. bris.ac.uk The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. The binding energy is unique to each element and its chemical state, providing a fingerprint for chemical analysis. bris.ac.uk
For rhodium, the Rh 3d core level spectrum is particularly informative. The binding energy of the Rh 3d5/2 peak is sensitive to the oxidation state of the rhodium atom. For instance, sputter-cleaned rhodium metal exhibits a Rh 3d5/2 peak at a specific binding energy, and shifts from this value in rhodium compounds can indicate changes in the chemical environment. xpsfitting.com The presence of oxidized sulfur species, such as sulfate or sulfite, can be identified by characteristic peaks in the S 2p region of the XPS spectrum. researchgate.net For example, peaks at approximately 168.4 eV and 169.6 eV have been attributed to sulfate or sulfite species. researchgate.net
The following table summarizes typical binding energy ranges for elements found in rhodium(III) sulfate systems.
| Element | Core Level | Chemical State | Typical Binding Energy (eV) |
| Rhodium | Rh 3d5/2 | Rh(III) | Shifts from metallic Rh |
| Sulfur | S 2p | Sulfate (SO42-) | ~168-170 |
| Oxygen | O 1s | Sulfate (SO42-), Aqua (H2O) | Varies with coordination |
Note: Specific binding energies can vary depending on the chemical matrix and instrument calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the structure and dynamics of rhodium(III) sulfate complexes in both solution and the solid state. researchgate.netresearchgate.net Multinuclear NMR approaches, utilizing various isotopes, provide a comprehensive picture of the different species present in solution. researchgate.netacs.org
¹⁰³Rh NMR Spectroscopy for Rhodium Environment Characterization
103Rh NMR spectroscopy offers a direct probe of the rhodium chemical environment. researchgate.nethuji.ac.il Despite being a spin-1/2 nucleus with 100% natural abundance, 103Rh has a very low gyromagnetic ratio and a wide chemical shift range, which makes it an insensitive nucleus for NMR detection. huji.ac.ilcopernicus.org However, advancements in NMR methodology, including indirect detection methods and polarization transfer techniques, have made 103Rh NMR a more accessible and powerful tool. researchgate.netnih.govarxiv.org
The chemical shift of 103Rh is highly sensitive to the coordination sphere of the rhodium atom, including the nature of the ligands, the complex geometry, and the oxidation state. nih.gov This sensitivity allows for the differentiation of various rhodium-containing species in solution. For example, in sulfuric acid solutions, 103Rh NMR has been used to identify and characterize various mononuclear and polynuclear rhodium(III) sulfate complexes. researchgate.netresearchgate.net Studies have assigned specific 103Rh NMR chemical shifts to complexes such as [Rh(H2O)4(SO4)]+, trans-[Rh(H2O)2(SO4)2]-, and cis-[Rh(H2O)2(SO4)2]-. researchgate.net
The following table presents representative 103Rh NMR chemical shifts for some rhodium(III) aqua and sulfato complexes.
| Complex | 103Rh Chemical Shift (ppm) |
| [Rh(H2O)6]3+ | ~0 (Reference) |
| [Rh2(μ-OH)2(H2O)8]4+ | 9997.4 |
| [Rh(H2O)4(SO4)]+ | Assigned in studies |
| trans-[Rh(H2O)2(SO4)2]- | Assigned in studies |
| cis-[Rh(H2O)2(SO4)2]- | Assigned in studies |
Note: Chemical shifts are relative to a reference standard and can be influenced by experimental conditions such as solvent and temperature. researchgate.nethuji.ac.il
Solid-state 103Rh NMR, often combined with computational methods like Density Functional Theory (DFT), provides valuable information on the molecular and electronic structure of rhodium compounds in the solid phase. researchgate.netresearchgate.net
¹⁷O NMR Spectroscopy for Oxygen Environments in Aqua and Sulfato Complexes
17O NMR spectroscopy is a powerful technique for probing the different oxygen environments in rhodium(III) sulfate systems, particularly for distinguishing between coordinated water molecules (aqua ligands) and sulfate ligands. researchgate.netresearchgate.net Although 17O has a low natural abundance, its quadrupolar nucleus provides sharp signals for symmetric environments, making it suitable for studying coordination complexes.
In aqueous solutions of rhodium(III) sulfate, 17O NMR can differentiate between bulk water and water molecules in the first coordination sphere of the rhodium ion. Coordinated water molecules exhibit distinct chemical shifts compared to free water. Furthermore, different types of coordinated water, such as those cis and trans to other ligands, can sometimes be resolved. researchgate.netresearchgate.net For example, in the dimeric complex [(H2O)4Rh(μ-OH)2Rh(OH2)4]4+, 17O NMR signals for coordinated water molecules cis and trans to the bridging hydroxo groups have been observed at -122.2 ppm and -130.6 ppm, respectively, while the bridging OH group appears at -320.1 ppm. researchgate.net
The interaction of sulfate ions with the rhodium(III) aqua ion can also be monitored by 17O NMR. The coordination of a sulfate ligand to the rhodium center will influence the chemical shifts of the oxygen atoms within the sulfate group and the remaining coordinated water molecules.
Mass Spectrometry Techniques (e.g., ESI-MS) for Solution Species Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of ionic and polar molecules in solution, making it an invaluable tool for identifying the various rhodium(III) sulfate species present in aqueous media. nih.govumd.edu ESI-MS allows for the transfer of ions from solution to the gas phase with minimal fragmentation, enabling the detection of intact coordination complexes. uvic.ca
In the study of rhodium(III) sulfate solutions, ESI-MS can be used to identify monomeric, dimeric, and higher-order oligomeric species. By analyzing the mass-to-charge ratio (m/z) of the detected ions, the composition of the different complexes can be determined. researchgate.net For example, ESI-MS has been used in conjunction with High-Performance Liquid Chromatography (HPLC) to separate and identify a mixture of rhodium(III) hydroxo complexes, including [Rh(H2O)6]3+, [Rh2(μ-OH)2(H2O)8]4+, [Rh3(μ-OH)4(H2O)10]5+, and [Rh4(μ-OH)6(H2O)12]6+. researchgate.net
Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of mass-selected ions, which can help to elucidate the connectivity of the ligands within the complex. nih.gov
The following table lists some of the rhodium(III) species that have been identified in solution using ESI-MS.
| Species | Formula |
| Hexaaquarhodium(III) | [Rh(H2O)6]3+ |
| Dihydroxo-bridged dimer | [Rh2(μ-OH)2(H2O)8]4+ |
| Tetrahydroxo-bridged trimer | [Rh3(μ-OH)4(H2O)10]5+ |
| Hexahydroxo-bridged tetramer | [Rh4(μ-OH)6(H2O)12]6+ |
Source: researchgate.net
X-ray Diffraction (Powder and Single-Crystal) for Structural Elucidation of Solid Rhodium(III) Sulfates and Complexes
X-ray diffraction (XRD) stands as a cornerstone technique for the definitive structural analysis of crystalline solids. It operates on the principle of constructive interference of monochromatic X-rays scattered by the electron clouds of atoms arranged in a periodic lattice. The resulting diffraction pattern is unique to a specific crystal structure. For rhodium(III) sulfate systems, both powder and single-crystal XRD methods provide invaluable, albeit different levels of, structural detail.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a rapid, non-destructive technique used primarily for the identification of crystalline phases and the analysis of polycrystalline materials. A sample is exposed to a monochromatic X-ray beam, and the diffracted rays are collected and plotted as a function of the diffraction angle (2θ). The resulting pattern serves as a fingerprint for the material.
In the context of rhodium(III) sulfate, PXRD is instrumental in:
Phase Identification: Early investigations into rhodium(III) sulfate produced various hydrates, including a yellow tetradecahydrate (Rh₂(SO₄)₃·14H₂O) and a red tetrahydrate (Rh₂(SO₄)₃·4H₂O). wikipedia.org The structural ambiguity of these early samples was later clarified by techniques including X-ray diffraction, which helped confirm stable intermediates like the hexahydrate. wikipedia.org PXRD is crucial for distinguishing between the anhydrous form, Rh₂(SO₄)₃, and its various hydrates, such as the dihydrate (Rh₂(SO₄)₃·2H₂O) and hexahydrate (Rh₂(SO₄)₃·6H₂O). wikipedia.org
Monitoring Chemical Processes: The technique is employed to study the solid-phase products resulting from the thermal dehydration of rhodium(III) aqua sulfates. researchgate.netresearchgate.netresearchgate.net By analyzing the diffraction patterns of samples heated to different temperatures, researchers can track the phase transitions as water molecules are expelled from the crystal lattice. researchgate.net For instance, studies on the dehydration of [Rh(H₂O)₆]₂(SO₄)₃·5H₂O have utilized PXRD to characterize the resulting solid phases. researchgate.net
Structural Confirmation: While not as detailed as single-crystal analysis, PXRD can confirm the crystal system and space group of a known structure. For example, it has been used to confirm a cubic crystal structure with the space group Pa-3 for certain rhodium compounds.
Research Findings from Powder X-ray Diffraction Studies
| Sample/Condition | Observation | Reference |
| Dehydration products of rhodium(III) aqua sulfates | The solid phases of dehydration products were studied by X-ray powder diffraction. | researchgate.netresearchgate.netresearchgate.net |
| Rhodium(III) sulfate hydrates | Helped resolve inconsistencies in early synthesis reports by confirming stable hydrate (B1144303) forms like the hexahydrate. | wikipedia.org |
| fac–[Rh(NH₃)₃Cl₃] | The crystalline structure was solved and refined using powder X-ray diffraction data (PXRD). | nih.gov |
Single-Crystal X-ray Diffraction
For an unambiguous and precise determination of a crystal structure, single-crystal X-ray diffraction is the definitive method. It involves mounting a small, high-quality single crystal (typically <1 mm) in an X-ray beam and rotating it to collect a three-dimensional diffraction dataset. The analysis of this data allows for the determination of the unit cell dimensions, space group, and the exact position of every atom within the unit cell, yielding precise bond lengths and angles.
For rhodium(III) sulfate systems, this technique has been essential in elucidating the complex coordination chemistry of the rhodium(III) ion and the role of sulfate and water molecules in the crystal lattice. Research has revealed that solid-state rhodium(III) sulfates are often composed of dimeric and trimeric complexes. researchgate.net
Several rhodium(III) aqua sulfate complexes have been characterized using single-crystal XRD, revealing key structural details:
The rhodium(III) ion consistently displays a distorted octahedral coordination environment. researchgate.netrsc.org
Water molecules can be directly coordinated to the rhodium center (aqua ligands) or exist as unbound water of hydration within the crystal lattice. researchgate.netresearchgate.net
Sulfate groups can act as counter-ions or as bridging ligands connecting rhodium centers, leading to the formation of oligomeric structures. researchgate.net
Detailed Research Findings from Single-Crystal X-ray Diffraction
The following interactive table summarizes crystallographic data obtained from single-crystal XRD studies on various rhodium(III) sulfate and related complexes.
| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Structural Features | Reference |
| (H₃O)Rh(H₂O)₆₂ | Monoclinic | Not specified | Not specified | Structure determined. | researchgate.net |
| Rh(H₂O)₅OH·0.5H₂O | Monoclinic | Not specified | Not specified | Structure determined. | researchgate.net |
| Rh(H₂O)₅Cl₂ | Monoclinic | P2₁ | a = 10.063 Å, b = 7.771 Å, c = 13.524 Å, β = 100.44° | Distorted octahedral Rh environment with Rh–O(H₂O) distances of 1.993-2.075 Å and a Rh–Cl distance of 2.270 Å. | researchgate.net |
| mer-trichlorobis-[(o-dimethylaminophenyl) dimethylarsine]rhodium(III) | Orthorhombic | P2₁2₁2₁ | a = 14.00 Å, b = 15.723 Å, c = 11.516 Å | Octahedral coordination around Rh with three Cl atoms, two As atoms, and one N atom. Rh-As distances are 2.342 Å (chelating) and 2.529 Å (monodentate). | rsc.org |
| Rhodium Pernitride (RhN₂) | Monoclinic | P2₁/c | a = 4.694 Å, b = 4.7100 Å, c = 4.7198 Å, β = 109.83° (at 39 GPa) | Arsenopyrite structure type. | d-nb.info |
| trans–[Rh(NH₃)₄Cl₂]Cl⋅H₂O | Not specified | Not specified | Not specified | Crystal structure solved from high-quality single-crystal X-ray diffraction data. | nih.gov |
| cis–[Rh(NH₃)₄Cl₂]Cl | Not specified | Not specified | Not specified | Crystal structure solved from high-quality single-crystal X-ray diffraction data. | nih.gov |
These detailed structural elucidations are fundamental to understanding the chemical properties and reactivity of rhodium(III) sulfate and its derivatives. The precise knowledge of atomic arrangements allows for the rationalization of spectroscopic data and provides a basis for predicting the behavior of these compounds in various applications.
Electrochemical Behavior of Rhodium Iii Sulfate and Its Complexes
Redox Processes and Potentials of Rhodium(III) Systems in Sulfate (B86663) Media
The reduction and oxidation (redox) behavior of rhodium(III) in sulfate media is fundamental to its electrochemical applications. This behavior is typically investigated using techniques like cyclic voltammetry, which reveals the potentials at which different electrochemical processes occur.
Cyclic voltammetry (CV) studies on polycrystalline rhodium electrodes in acidic sulfate solutions, such as 0.05 M H₂SO₄, reveal distinct electrochemical features. mdpi.combg.ac.rs The voltammogram shows that hydrogen adsorption and desorption processes occur in the potential range of approximately 0.07 V to 0.30 V, with respective peaks appearing at 0.09 V and 0.13 V. bg.ac.rs The formation of rhodium oxides begins at more positive potentials. bg.ac.rs
The electrochemical behavior in sulfuric acid is often compared with that in other acids, like perchloric acid (HClO₄), to understand the role of the electrolyte anion. mdpi.com In 0.1 M HClO₄, a non-adsorbing or weakly adsorbing electrolyte, hydrogen adsorption occurs between 0.27 V and 0.07 V, with a peak at 0.12 V. mdpi.com The formation of a RhOH monolayer in perchloric acid begins at a potential of 0.45 V. bg.ac.rs In contrast, the presence of strongly adsorbing sulfate anions alters these processes significantly. mdpi.combg.ac.rs
| Feature | 0.05 M H₂SO₄ | 0.1 M HClO₄ |
| Hydrogen Adsorption/Desorption Range | 0.07 V to 0.30 V | 0.07 V to 0.27 V |
| Hydrogen Adsorption Peak | 0.09 V | 0.12 V |
| Hydrogen Desorption Peak | 0.13 V | - |
| Onset of RhOH Formation | 0.48 V | 0.45 V |
| Anion Adsorption Behavior | Strong | Weak |
| Data sourced from studies on polycrystalline rhodium electrodes. mdpi.combg.ac.rs |
Sulfate anions have a pronounced effect on the electrochemistry of rhodium due to their strong adsorption on the electrode surface. mdpi.combg.ac.rs This strong interaction contrasts with the behavior of weakly adsorbed anions like perchlorate (B79767). mdpi.com The adsorption of sulfate is a key factor that modifies the surface reactions on the rhodium electrode.
Research shows that the onset potential for the formation of rhodium hydroxide (B78521) (RhOH) is shifted to a more positive value by about 30 mV in the presence of strongly adsorbed sulfate anions compared to perchlorate solutions. mdpi.com This indicates that the sulfate layer partially inhibits the initial stages of surface oxidation. Furthermore, studies on single-crystal rhodium electrodes have demonstrated that while the crystallographic orientation of the surface—such as Rh(111), Rh(110), and Rh(100)—affects the quantity of adsorbed sulfate, the nature of the adsorbed species appears to be the same across these low-index planes. researchgate.net
Cyclic Voltammetry Studies in Acidic and Other Electrolyte Solutions
Electrochemical Synthesis and Deposition Research
Rhodium(III) sulfate is a primary component in electrolytes used for rhodium electroplating, a process valued for producing hard, corrosion-resistant, and bright metallic coatings. cecri.res.inresearchgate.net The mechanism of deposition and the quality of the resulting layer are highly dependent on the electrolyte composition and the chemical nature of the rhodium species.
The mechanism of rhodium electrodeposition is significantly influenced by the anions present in the plating bath. In solutions containing sulfate anions, the deposition of rhodium onto substrates like silver and glassy carbon has been shown to follow a three-dimensional (3D) nucleation and growth mechanism. conicet.gov.ar This process occurs at a significant overpotential. This is distinct from deposition in chloride-containing electrolytes, where a two-dimensional (2D) nucleation and growth process is observed. Despite the mechanistic differences, high-quality rhodium electroplates can be successfully obtained from acidic sulfate solutions. researchgate.net
The term "speciation" refers to the different chemical forms of rhodium(III) that can exist in the sulfate solution. These can include various aquo, hydroxo, and sulfato complexes, which may be monomeric or exist as larger oligomeric structures like dimers and trimers. Research has shown that even when rhodium sulfate solutions are prepared from different sources and exhibit different initial speciations, their electrochemical behavior can be remarkably similar and simple. This consistency allows for the reliable production of good quality rhodium electroplates. The specific nature of the rhodium sulfate complex in the electrolyte can be engineered to produce deposits with improved characteristics, such as enhanced brightness and reduced internal stress.
Electrodeposition of Rhodium Adlayers from Sulfate Solutions
Fundamental Studies of Oxygen Reduction Reaction on Rhodium Electrodes in Sulfate Media
The oxygen reduction reaction (ORR) is a critical process in energy conversion devices like fuel cells. Rhodium is an active catalyst for this reaction, and its performance is strongly affected by the electrolyte environment.
Studies on polycrystalline rhodium electrodes in 0.05 M H₂SO₄ have provided fundamental insights into the ORR. mdpi.combg.ac.rs The reaction in this medium proceeds through a 4-electron pathway, producing water as the final product. mdpi.comresearchgate.net However, the strong adsorption of sulfate anions on the rhodium surface significantly hinders the ORR. mdpi.combg.ac.rsbg.ac.rs This inhibition results in lower catalytic activity compared to that observed in non-adsorbing perchloric acid or in alkaline media like sodium hydroxide. mdpi.com
The reduced activity in sulfate media is quantitatively reflected in key kinetic parameters. The Tafel slopes, which indicate reaction kinetics, are higher in sulfuric acid than in perchloric acid, signifying a slower reaction rate. mdpi.combg.ac.rs The onset potential for the ORR, which marks the beginning of the reaction, is also less favorable in sulfuric acid.
| Electrolyte | Onset Potential for ORR (V) | Half-Wave Potential (V) | Relative Activity |
| 0.1 M NaOH | 0.90 | - | Highest |
| 0.1 M HClO₄ | 0.85 | - | Intermediate |
| 0.05 M H₂SO₄ | 0.74 | - | Lowest |
| Data from rotating disc electrode measurements on polycrystalline rhodium. mdpi.com |
This lower activity is attributed to the sulfate anions occupying active sites on the rhodium surface, thereby impeding the adsorption and subsequent reduction of oxygen molecules. mdpi.com
Electrochemical Behavior in Room Temperature Ionic Liquids (RTILs)
The investigation of rhodium(III) sulfate's electrochemical behavior specifically within Room Temperature Ionic Liquids (RTILs) is a developing area of research. Consequently, detailed studies focusing exclusively on the rhodium(III) sulfate salt in these neoteric solvents are not extensively documented in publicly available literature. However, significant insights can be drawn from research on other rhodium(III) salts, primarily rhodium(III) chloride, which serves as a valuable proxy for understanding the general electrochemical characteristics of the Rh(III) ion in various RTIL systems.
Room Temperature Ionic Liquids are valued in electrochemistry for their unique properties, including wide electrochemical windows, low vapor pressure, and high ionic conductivity, which make them suitable for the electrodeposition of reactive metals that are otherwise difficult to plate from aqueous solutions. mdpi.comscispace.commit.edu The behavior of any metal ion, including Rh(III), is profoundly influenced by the specific combination of the RTIL's cation and anion, as this determines the coordination chemistry of the metal ion in the solution. scispace.com
Studies involving Rh(III) in the common imidazolium-based ionic liquid 1-butyl-3-methylimidazolium chloride ([bmim]Cl) show that Rh(III) forms stable chloro-complexes, such as [RhCl₆]³⁻. researchgate.net The high stability of these complexes hinders the direct reduction of Rh(III) to its metallic state (Rh(0)) on an electrode surface. researchgate.net In fact, electrolysis of Rh(III) chloride in [bmim]Cl did not result in the deposition of rhodium metal. researchgate.net
Conversely, when the anion of the ionic liquid is less coordinating, such as hexafluorophosphate (B91526) ([PF₆]⁻) or bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), the electrodeposition of rhodium metal becomes feasible. researchgate.netresearchgate.net For instance, metallic rhodium was successfully deposited from both [bmim]PF₆ and [bmim]NTf₂ at a potential of -0.8 V (vs. Pd). researchgate.net In a 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([EMIm]NTf₂) solution, the reduction of Rh(III) to rhodium metal was observed via cyclic voltammetry with a cathodic peak at -0.39 V. researchgate.net This indicates that the RTIL anion plays a critical role in the solvation shell of the Rh(III) ion and directly impacts its reduction potential.
Beyond imidazolium-based RTILs, phosphonium-based ionic liquids have also been explored. Research into the electrochemistry of Rh(III) in a trihexyl(tetradecyl)phosphonium-based RTIL (Cyphos IL 104®) has been conducted, demonstrating the versatility of these solvents for rhodium electrochemistry. mdpi.comresearchgate.net
The following table summarizes key findings from electrochemical studies of Rh(III) in various RTILs. It is important to note that the rhodium source in these studies was typically RhCl₃, not Rh₂(SO₄)₃.
Interactive Table: Electrochemical Data for Rh(III) in Various Room Temperature Ionic Liquids
| Rhodium Salt | Ionic Liquid (RTIL) | Working Electrode | Key Findings | Reference |
| RhCl₃ | 1-butyl-3-methylimidazolium chloride ([bmim]Cl) | Glassy Carbon | Formation of stable Rh(III) chloro-complexes; no metal deposition observed. | researchgate.net |
| RhCl₃ | 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) | Not Specified | Successful electrodeposition of metallic rhodium at -0.8 V (vs. Pd). | researchgate.net |
| RhCl₃ | 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim]NTf₂) | Not Specified | Successful electrodeposition of metallic rhodium at -0.8 V (vs. Pd). | researchgate.net |
| Rh(III) salt | 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIm]NTf₂) | Platinum | Reduction peak (Rh³⁺/Rh) observed at -0.39 V; diffusion coefficient of Rh(III) found to be ~10⁻⁷ cm²/s. | researchgate.net |
| Rh(III) salt | Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate (Cyphos IL 104®) | Not Specified | Feasibility of Rh(III) electrochemistry and deposition demonstrated. | mdpi.comresearchgate.net |
Catalytic Applications of Rhodium Iii Sulfate and Derived Systems
Homogeneous Catalysis Utilizing Rhodium(III) Sulfate (B86663) Precursors
Rhodium(III) sulfate is a versatile precursor for generating homogeneous catalysts. sigmaaldrich.comsigmaaldrich.com Its high solubility in aqueous solutions facilitates its use in various synthetic procedures. researchgate.net The compound can be reduced to lower oxidation state rhodium species or undergo substitution reactions where the sulfate ligands are replaced by other functional groups to form catalytically active complexes. vulcanchem.com
Rhodium-based catalysts are extensively used in hydrogenation reactions, and rhodium(III) sulfate can serve as a precursor for these catalysts. vulcanchem.comsigmaaldrich.com In the field of asymmetric hydrogenation, which is crucial for producing enantiomerically pure compounds in the pharmaceutical and fine chemical industries, rhodium catalysts play a pivotal role. pmarketresearch.comlu.ch These reactions involve the use of molecular hydrogen to reduce prochiral substrates like olefins, ketones, and imines, leading to the formation of chiral products. lu.ch
The development of chiral phosphine (B1218219) ligands has been instrumental in the success of rhodium-catalyzed asymmetric hydrogenation. lu.ch While specific examples directly starting from rhodium(III) sulfate are not extensively detailed in the provided results, the general principle involves the in-situ or ex-situ preparation of active rhodium(I) or rhodium(III) hydride complexes from a rhodium precursor. For instance, a theoretical study investigated the rhodium(III)-catalyzed hydrogenation of carbon dioxide, highlighting the importance of the active rhodium hydride species. nih.gov Furthermore, the synthesis of water-soluble rhodium catalysts for asymmetric hydrogenation has been reported, where a rhodium precursor is treated with a sulfonated phosphine ligand. scispace.com This approach could conceptually start from a water-soluble precursor like rhodium(III) sulfate.
Table 1: Examples of Rhodium-Catalyzed Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Application | Reference |
|---|---|---|---|
| Rhodium complexes with chiral phosphine ligands | Prochiral olefins, ketones, imines | Synthesis of chiral drugs and fine chemicals | pmarketresearch.comlu.ch |
| Dinuclear Rh(III) complexes with Josiphos ligands | Aryl trifluoromethyl ketimines | Asymmetric synthesis | ethz.ch |
This table provides examples of rhodium-catalyzed asymmetric hydrogenation reactions where rhodium precursors, potentially derived from rhodium(III) sulfate, are used.
Hydroformylation, also known as oxo synthesis, is a significant industrial process that involves the addition of carbon monoxide and hydrogen (synthesis gas) to an alkene to form aldehydes. mt.com Rhodium-based catalysts are highly effective for this transformation, offering high activity and selectivity under milder conditions compared to cobalt-based systems. mt.comrsc.org Rhodium(III) sulfate can be used as a metal precursor for preparing catalysts for hydroformylation. rsc.org
For example, the hydroformylation of linolenic methyl esters has been achieved using rhodium sulfate as the precursor in combination with a water-soluble phosphine ligand. rsc.org The active catalyst is typically a rhodium hydride complex, such as HRh(CO)(PPh₃)₃, which can be formed from a rhodium(III) precursor through reduction and ligand exchange. wikipedia.org The mechanism generally involves the formation of an active rhodium hydride species, coordination of the alkene, migratory insertion, and subsequent reaction with carbon monoxide and hydrogen to yield the aldehyde product. rsc.org
Rhodium(III) catalysts are powerful tools for C-H activation, a process that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. scispace.com This methodology offers a more atom-economical and efficient route to complex organic molecules compared to traditional cross-coupling reactions that require pre-functionalized starting materials. scispace.com Rhodium(III) sulfate can act as a precursor to generate the active Rh(III) species required for these transformations.
The general mechanism for Rh(III)-catalyzed C-H activation often involves the coordination of a directing group on the substrate to the rhodium center. This brings the C-H bond into close proximity to the metal, facilitating its cleavage and the formation of a rhodacycle intermediate. The sulfate counterion can play a role in stabilizing the rhodium center and modulating its electrophilicity.
Rhodium(III)-catalyzed oxidative coupling reactions involve the activation of a C-H bond and subsequent coupling with a variety of partners, such as alkenes and alkynes. scispace.comnih.gov These reactions typically proceed through a C-H activation step to form a rhodacycle, followed by insertion of the coupling partner and subsequent reductive elimination or other terminating steps. An external oxidant is often required to regenerate the active Rh(III) catalyst. nih.gov
Research has demonstrated the use of Rh(III) catalysts in the oxidative coupling of N-nitrosoanilines with allyl alcohols to synthesize functionalized aldehydes and ketones. frontiersin.org Another example is the oxidative coupling of arenes with unactivated alkenes, where the Rh(III) catalyst activates the C-H bond via an electrophilic deprotonation pathway. nih.gov Phosphonamide and phosphinamide groups have also been used as directing groups in rhodium-catalyzed oxidative coupling reactions to produce phosphorus-containing heterocycles. rsc.org
In directed C-H functionalization, a directing group on the substrate guides the rhodium catalyst to a specific C-H bond, ensuring high regioselectivity. nih.govrsc.org This strategy has been widely employed for the functionalization of various C-H bonds, including ortho- and meta-C-H bonds of arenes. rsc.orgrsc.org
The sulfonamide group, for instance, has been shown to be an effective directing group for Rh(III)-catalyzed C-H functionalization, enabling the synthesis of sultam derivatives. nih.gov Similarly, sulfonamides can direct the ortho C-H carbenoid functionalization. rsc.org Rhodium(III) catalysis has also been utilized for the intramolecular annulation of benzamides with tethered alkynes to synthesize nitrogen-containing heterocyclic compounds. rsc.org These reactions highlight the versatility of rhodium catalysts derived from precursors like rhodium(III) sulfate in achieving site-selective C-H functionalization.
Table 2: Research Findings in Rhodium(III)-Catalyzed C-H Activation
| C-H Activation Type | Directing Group | Coupling Partner | Product | Reference |
|---|---|---|---|---|
| Oxidative Coupling | N-Nitroso | Allyl alcohol | β-Aryl aldehydes/ketones | frontiersin.org |
| Directed C-H Functionalization | Sulfonamide | Alkyne | Sultam derivatives | nih.gov |
| Intramolecular Annulation | Benzamide | Tethered alkyne | Indolizinones/Quinolizinones | rsc.org |
This table summarizes key research findings in C-H activation methodologies using rhodium(III) catalysts.
Rhodium(III) sulfate and its derived complexes can act as catalysts in oxidation reactions. sigmaaldrich.combiosynth.com While the search results provide limited specific details on the oxidation of ascorbic acid using rhodium(III) sulfate, they do indicate its general application as an oxidation catalyst in organic reactions. sigmaaldrich.combiosynth.com The catalytic activity of rhodium compounds in oxidation reactions often involves the ability of rhodium to cycle between different oxidation states.
Oxidative Coupling Reactions
Cross-Coupling Reactions
While rhodium(I) complexes are more traditionally associated with cross-coupling reactions, Rh(III) species derived from precursors like rhodium(III) sulfate are also implicated in such transformations. cvr.ac.in These reactions often proceed through a Rh(I)/Rh(III) catalytic cycle. cvr.ac.in Rhodium-catalyzed cross-coupling reactions are essential tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. cvr.ac.in
Rhodium(III) catalysts have been successfully employed in the oxidative coupling of alkenes, which can be considered a type of cross-coupling reaction. nih.gov For instance, Rh(III) catalysts can activate C-H bonds, and the subsequent insertion of an alkene leads to the formation of new C-C bonds. nih.gov Furthermore, rhodium-catalyzed processes are pivotal in manufacturing complex organic molecules, including pharmaceuticals. pmarketresearch.com
Recent research has demonstrated the utility of Rh(III) catalysts in the cross-coupling of alkenylboronic acids with N-pivaloyloxylamides to synthesize enamides. organic-chemistry.org This reaction proceeds under mild conditions at room temperature and exhibits broad functional group tolerance. organic-chemistry.org A key advantage of this method is its ability to facilitate a formal anti-Markovnikov hydroamidation of terminal alkynes when combined with hydroboration, yielding trans-enamides with high stereospecificity. organic-chemistry.org
The following table summarizes the key aspects of this Rh(III)-catalyzed cross-coupling reaction:
| Feature | Description |
| Reaction | Umpolung amidation of alkenylboronic acids |
| Catalyst System | [RhCp*Cl₂]₂ in methanol |
| Key Transformation | Synthesis of enamides |
| Conditions | Room temperature |
| Advantages | Wide functional group tolerance, high efficiency, operational simplicity, scalability |
This table highlights the features of a Rh(III)-catalyzed cross-coupling reaction for enamide synthesis. organic-chemistry.org
Heterocycle Synthesis
Rhodium(III)-catalyzed reactions, often involving C-H activation, provide efficient pathways for the synthesis of various heterocyclic compounds. These structures are core components of many natural products and pharmaceuticals. researchgate.net Rhodium(III) catalysts, sometimes derived from rhodium(III) sulfate, facilitate annulation reactions to construct complex ring systems. rsc.org
For example, Rh(III)-catalyzed C-H activation and annulation of N-iminopyridinium ylides with alkynes and diazo compounds have been developed to produce isoquinolones and isocoumarins. rsc.org These reactions are characterized by their mild conditions and broad substrate scope. rsc.org Similarly, the annulative coupling of 3-aryl-1,2-benzisoxazoles with alkynes, catalyzed by a Cp*Rh(III) complex, offers a direct route to 2-(1-isoquinolinyl)phenols. oup.com
Mechanistic studies have pointed to the concerted metalation-deprotonation (CMD) step as being turnover-limiting in some Rh(III)-catalyzed heterocycle syntheses. acs.org The use of internal oxidants within the substrate can improve reactivity and even allow for the use of terminal alkynes, which was not previously possible. acs.org Furthermore, employing alkenes instead of alkynes can lead to the formation of 3,4-dihydroisoquinolones at room temperature. acs.org
The following table presents examples of heterocycles synthesized using Rh(III) catalysis:
| Starting Materials | Coupling Partner | Heterocyclic Product |
| N-iminopyridinium ylides | Alkynes, Diazo compounds | Isoquinolones, Isocoumarins |
| 3-Aryl-1,2-benzisoxazoles | Alkynes | 2-(1-Isoquinolinyl)phenols |
| Benzamides | Alkenes (e.g., ethylene) | 3,4-Dihydroisoquinolones |
This table showcases the diversity of heterocyclic structures accessible through Rh(III)-catalyzed annulation reactions. rsc.orgoup.comacs.org
Mechanistic Investigations of Catalytic Cycles (e.g., Oxidative Addition, Reductive Elimination, Transmetallation)
The catalytic cycles of rhodium-catalyzed reactions, including those initiated by rhodium(III) sulfate-derived species, involve fundamental organometallic steps such as oxidative addition, reductive elimination, and transmetalation. numberanalytics.comethernet.edu.et Understanding these mechanisms is crucial for optimizing reaction conditions and designing more efficient catalysts. numberanalytics.com
Oxidative Addition and Reductive Elimination: These are core steps in many rhodium-catalyzed transformations. numberanalytics.com In a typical Rh(I)/Rh(III) cycle, a Rh(I) species undergoes oxidative addition with a substrate, increasing its oxidation state to Rh(III). ethernet.edu.et The subsequent reductive elimination from the Rh(III) center forms the desired product and regenerates the Rh(I) catalyst. numberanalytics.comethernet.edu.et Mechanistic studies have shown that reductive elimination can be the rate-limiting step in certain C-H functionalization reactions. nih.gov
Transmetalation: This step is crucial in cross-coupling reactions where an organic group is transferred from one metal (e.g., in an organoboronic acid or organotitanate reagent) to the rhodium center. organic-chemistry.orgnih.gov For instance, in the Rh(III)-catalyzed synthesis of enamides from alkenylboronic acids, the catalytic cycle involves the transmetalation of the vinyl group to the rhodium center. organic-chemistry.org
A detailed mechanistic study of a rhodium-catalyzed transfer hydroarylation involving the cleavage of a C-C bond revealed a catalytic cycle with four main steps:
Dissociative alcohol exchange
Turnover-limiting β-carbon elimination
Dissociative ketone exchange
Migratory insertion nih.gov
In some Rh(III)-catalyzed reactions, the mechanism involves a concerted metalation-deprotonation (CMD) pathway for C-H activation, which can be the rate-determining step. acs.org
The following table outlines the fundamental steps in a generalized Rh(I)/Rh(III) catalytic cycle for cross-coupling:
| Step | Description |
| Oxidative Addition | A substrate adds to the Rh(I) center, forming a Rh(III) intermediate. |
| Transmetalation | An organic group is transferred from another metallic reagent to the Rh(III) center. |
| Reductive Elimination | The coupled product is eliminated from the Rh(III) center, regenerating the Rh(I) catalyst. |
This table illustrates the key mechanistic steps in a typical rhodium-catalyzed cross-coupling reaction. organic-chemistry.orgnumberanalytics.comethernet.edu.etnih.gov
Ligand Design and Tunability for Enhanced Selectivity and Activity
Ligand design is a cornerstone of transition metal catalysis, and rhodium catalysis is no exception. nih.gov The electronic and steric properties of ligands coordinated to the rhodium center can profoundly influence the catalyst's activity, selectivity, and stability. ethernet.edu.et While much of the early work in Rh(III)-catalyzed C-H activation utilized the pentamethylcyclopentadienyl (Cp*) ligand, recent efforts have focused on developing new, tunable ligand frameworks to overcome limitations in reactivity and selectivity. nih.gov
The development of chiral cyclopentadienyl (B1206354) (Cp) ligands has been a significant advancement, enabling enantioselective Rh(III)-catalyzed C-H functionalization reactions. nih.govcapes.gov.brresearchgate.net These ligands create a well-defined chiral pocket around the metal center, allowing for the asymmetric synthesis of valuable molecules. nih.govcapes.gov.br The steric and electronic parameters of these ligands can be fine-tuned to optimize enantioselectivity for specific transformations, such as the allylation of benzamides. nih.gov
The tunability of ligands extends beyond chirality. For example, in the direct arylation of arylphosphines, the steric properties of the aryl bromide coupling partner can control whether one, two, or three C-H activation events occur, providing access to a library of biaryl monophosphine ligands with varied architectures. nih.gov Similarly, the use of electron-donating phosphine ligands, such as dicyclohexylphosphinyl)ferrocene (FcPCy₂), was found to be optimal for the cyclization of certain imines in natural product synthesis. acs.org
The following table provides examples of how ligand design impacts rhodium catalysis:
| Ligand Type | Application | Effect |
| Chiral Cyclopentadienyl (Cp) Ligands | Enantioselective C-H allylation of benzamides | High enantioselectivity |
| Electron-Donating Phosphine Ligands (e.g., FcPCy₂) | Cyclization of aryl imines | Increased reactivity and yield |
| Monodentate Chiral Phosphoramidites | Enantioselective cyclization of olefins | High conversion and enantioselectivity |
This table demonstrates the influence of ligand design on the outcome of various rhodium-catalyzed reactions. nih.govnih.govacs.org
Heterogeneous Catalysis Derived from Rhodium(III) Sulfate
Rhodium(III) sulfate is a valuable precursor for the preparation of heterogeneous rhodium catalysts. sigmaaldrich.com These solid-supported catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling.
Precursor for Supported Rhodium Catalysts (e.g., Nanoparticles, Thin Films)
Rhodium(III) sulfate serves as a starting material for synthesizing supported rhodium catalysts, where rhodium is dispersed on a high-surface-area support like alumina (B75360) (Al₂O₃) or silica. aip.orgrsc.org The choice of the rhodium precursor can significantly impact the properties of the final catalyst. aip.org For example, studies have compared rhodium(III) sulfate with other precursors like rhodium(III) chloride and rhodium(III) nitrate (B79036) for preparing Rh/Al₂O₃ catalysts. aip.org While precursors like the nitrate are more easily reduced to rhodium metal, the sulfate anion can sometimes lead to poisoning of the catalyst surface through decomposition during the reduction step. aip.org
Rhodium(III) sulfate is also used in the preparation of rhodium-containing thin films and coatings via electroplating. sigmaaldrich.com These coatings are valued for their high corrosion resistance. sigmaaldrich.com
The process of preparing a supported catalyst from rhodium(III) sulfate generally involves the following steps:
Impregnation of the support material with a solution of rhodium(III) sulfate.
Drying to remove the solvent.
Calcination (high-temperature treatment) and/or reduction to convert the rhodium sulfate to metallic rhodium nanoparticles on the support surface. rsc.org
Synthesis of Rhodium-Containing Nanomaterials for Catalytic Applications
Rhodium(III) sulfate is a viable precursor for the synthesis of rhodium-containing nanomaterials, particularly rhodium nanoparticles. These nanoparticles are of great interest due to their high surface-area-to-volume ratio, which often translates to enhanced catalytic activity. researchgate.net
The synthesis of rhodium nanoparticles from rhodium(III) sulfate can be achieved through chemical reduction methods. The resulting nanoparticles can be used in a variety of catalytic applications. americanelements.com For instance, rhodium nanoparticles have demonstrated excellent catalytic activity in hydrogenation reactions, such as the conversion of benzene (B151609) to cyclohexane. researchgate.net
The properties of the synthesized rhodium nanoparticles, such as size and dispersion, can be controlled by varying the synthesis conditions, including the choice of reducing agent and stabilizing agents. rsc.org These factors, in turn, influence the catalytic performance of the nanomaterials. sciltp.com For example, in the hydroformylation of styrene, the turnover frequency was observed to increase as the rhodium nanoparticle size decreased from 6.4 to 1.6 nm. sciltp.com
The following table summarizes the synthesis and application of rhodium nanomaterials from rhodium precursors:
| Nanomaterial | Synthesis Method | Precursor Example | Catalytic Application |
| Rhodium Nanoparticles | Chemical Reduction | Rhodium(III) chloride | Hydrogenation, Hydrosilylation |
| Supported Rhodium Nanoparticles | Impregnation and Reduction | Rhodium(III) nitrate | Arene Hydrogenation |
| Rhodium Nanoparticles | Green synthesis in water | Rh(acac)(CO)₂ | Benzene Hydrogenation |
This table illustrates various approaches to synthesizing rhodium nanoparticles and their use in catalysis. researchgate.netmdpi.commdpi.com
Role in Petroleum Industry Reforming Processes
Catalytic reforming is a cornerstone process in the petroleum refining industry, designed to upgrade low-octane naphtha into high-octane gasoline blending components, known as reformates. patsnap.com This chemical transformation also serves as a primary source of aromatic hydrocarbons, such as benzene, toluene, and xylene, which are vital feedstocks for the petrochemical industry. patsnap.com The process typically involves reactions like dehydrogenation, isomerization, and cyclization, which are facilitated by a catalyst. patsnap.com
While rhodium is a versatile catalyst in the petrochemical sector, particularly in processes like the production of nitric acid and acetic acid, the primary catalysts used in naphtha reforming are most commonly based on platinum, often in combination with other metals like rhenium, supported on an alumina base. patsnap.comessentialchemicalindustry.orgmdpi.com This is sometimes referred to as 'platforming'. essentialchemicalindustry.org Precious metal catalysts, including rhodium, are crucial in the broader chemical industry for their ability to accelerate a wide range of reactions such as hydrogenation, dehydrogenation, oxidation, and isomerization. mdpi.com The high activity of these catalysts allows processes to run at lower temperatures and pressures, saving energy and reducing the formation of unwanted by-products. essentialchemicalindustry.org
The selection of a specific catalyst depends on the desired products. In the context of producing high-value aromatics from naphtha, the catalyst must efficiently promote the conversion of naphthenes and paraffins into aromatic compounds. patsnap.com While platinum-based systems are the industry standard for this specific application, rhodium's catalytic properties are leveraged in other critical areas of the chemical and automotive industries. essentialchemicalindustry.orgmdpi.com
Environmental Catalysis (e.g., Emission Control, Dye Degradation)
Rhodium(III) sulfate and systems derived from it play a significant role in environmental catalysis, addressing pollutants through emission control in vehicles and the degradation of harmful substances like industrial dyes.
Emission Control
A primary application of rhodium is in automotive catalytic converters, which are essential for reducing harmful emissions from internal combustion engines. pmarketresearch.com Rhodium is exceptionally effective as a reduction catalyst, converting toxic nitrogen oxides (NOx) into harmless nitrogen gas (N₂). essentialchemicalindustry.orgpmarketresearch.com It works in tandem with other precious metals like platinum and palladium, which simultaneously oxidize unburned hydrocarbons and carbon monoxide. essentialchemicalindustry.org
The demand for rhodium in this sector is substantial, accounting for 80-85% of its global consumption. pmarketresearch.com Increasingly stringent environmental regulations, such as the Euro 7 and China 6b standards, are driving the need for more effective catalytic converters, often with higher rhodium content to meet lower NOx emission limits. pmarketresearch.comarchivemarketresearch.com
Recent research has also focused on rhodium-based catalysts for the oxidation of methane (B114726), a potent greenhouse gas that can be emitted from natural gas-powered vehicles. acs.orgresearchgate.net Studies have shown that rhodium-based catalysts can be superior to palladium-based ones, especially in the presence of water and sulfur dioxide (SO₂), which are common in engine exhaust and typically inhibit catalytic activity. acs.orgresearchgate.net Research indicates that while water and SO₂ inhibit both types of catalysts, water has a destabilizing effect on the rhodium sulfate that forms on the catalyst surface, allowing for its partial decomposition below 400°C and thus mitigating the poisoning effect of sulfur. acs.orgresearchgate.net
| Catalyst System | Application | Key Finding | Source |
|---|---|---|---|
| Rhodium (in three-way converters) | Automotive NOx Reduction | Acts as the principal catalyst for the reduction of nitrogen(II) oxide to nitrogen gas. essentialchemicalindustry.org | essentialchemicalindustry.org |
| Rhodium-based catalysts | Automotive Emission Control | Integral to producing catalytic converters; accounts for 80-85% of global rhodium consumption. pmarketresearch.com | pmarketresearch.com |
| 2 wt% Rh/ZSM-5 | Methane Oxidation | Shows high methane conversion rates even in the presence of H₂O and SO₂, outperforming palladium-based catalysts under these conditions. acs.orgresearchgate.net | acs.orgresearchgate.net |
Dye Degradation
Rhodium-containing catalysts have demonstrated significant potential in the photocatalytic degradation of organic dyes, which are common pollutants in industrial wastewater. These catalysts can harness light energy to break down complex dye molecules into simpler, less harmful substances.
One study investigated platinum-rhodium (Pt-Rh) alloy coatings for the photocatalytic degradation of Methylene Blue dye. sigmaaldrich.comresearchgate.net Under UV light irradiation, the Pt-Rh coated samples achieved a remarkable dye removal efficiency of 97%. researchgate.net Another approach involves doping titanium dioxide (TiO₂), a well-known photocatalyst, with rhodium. Research on rhodium-doped titania (Rh-TiO₂) composites showed enhanced photocatalytic activity for the decomposition of acetic acid and the oxidation of 2-propanol under both UV-vis and visible light. researchgate.net This enhancement is attributed to the visible-light absorption induced by the rhodium doping, making the process more efficient. researchgate.net
| Catalyst System | Target Pollutant | Method | Key Finding | Source |
|---|---|---|---|---|
| Pt/Rh alloy coating | Methylene Blue Dye | Photocatalysis under UV light | Achieved 97% dye removal efficiency after irradiation. researchgate.net | researchgate.net |
| Rhodium-doped Titania (Rh-TiO₂) | Acetic Acid, 2-Propanol | Photocatalysis under UV-vis and visible light | Exhibited enhanced photocatalytic activity due to visible-light absorption induced by rhodium doping. researchgate.net | researchgate.net |
Theoretical and Computational Studies of Rhodium Iii Sulfate Chemistry
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the intricate electronic structure and bonding characteristics of rhodium(III) sulfate (B86663) and its related complexes. Through DFT calculations, researchers can model the geometric and electronic properties of these compounds, providing insights that complement experimental data. nih.gov
Relativistic DFT calculations, which account for the effects of relativity on electron behavior, are particularly important for heavy elements like rhodium. nih.gov These methods have been combined with solid-state NMR spectroscopy to correlate the 103Rh chemical shift tensors with the molecular structure and the nature of the Rh-ligand bonds. nih.govresearchgate.net Such studies provide a deeper understanding of the covalent and ionic interactions that dictate the compound's properties. nih.gov
DFT calculations have also been instrumental in understanding the electronic structure of rhodium oxides. For example, a study on Rh₂O₇⁺ isomers identified various stable geometries and determined that the most stable structure features rhodium in a +2 oxidation state. nih.gov This type of analysis can be extended to rhodium(III) sulfate to predict its most stable conformations and the distribution of electron density within the molecule.
The application of DFT extends to the analysis of spectroscopic data. By calculating theoretical spectra and comparing them with experimental results from techniques like IR and Raman spectroscopy, researchers can validate their structural models and gain a more detailed picture of the bonding environment around the rhodium center. researchgate.net
Table 1: Selected DFT-Calculated Properties of Rhodium Complexes
| Property | System | Finding |
| Bond Lengths | Rh₂O₂ unit in Rh₂O₇⁺ isomers | Terminal Rh-O bonds: 1.678–1.704 Å; Bridged Rh-O bonds: 1.881–1.941 Å nih.gov |
| Oxidation State | Most stable Rh₂O₇⁺ isomer | Rh has an oxidation state of +2 nih.gov |
| HOMO-LUMO Gap | [Rh₆(PH₃)₆H₁₂]²⁺ | 0.50 eV rsc.org |
Computational Modeling of Reaction Mechanisms in Catalysis
Computational modeling has become an indispensable tool for unraveling the complex reaction mechanisms involved in rhodium-catalyzed reactions. rsc.orgnumberanalytics.com These theoretical approaches provide detailed insights into reaction pathways, transition states, and the energetics of catalytic cycles, which are often difficult to probe experimentally.
Reaction Pathways and Transition States
Theoretical studies, often employing DFT, have been crucial in mapping out the step-by-step processes of rhodium-catalyzed reactions. For instance, in the context of C-H functionalization, computational work has explored various potential mechanisms for the initial C-H bond cleavage, including concerted metalation-deprotonation (CMD), oxidative addition (OA), and others. nih.gov
The identification of transition states is a key aspect of these studies. For example, in a rhodium(II)-catalyzed multicomponent reaction, DFT calculations identified a five-membered ring transition state (TS1) for the transformation of a ylide intermediate to an α-amino enol, a critical step in the reaction pathway. nih.gov The energy barrier associated with this transition state was found to be very low, indicating a facile process. nih.gov
Similarly, in the rhodium-catalyzed hydroformylation reaction, theoretical studies have elucidated the elementary steps, such as ligand dissociation, olefin coordination, and insertion, and have identified the corresponding transition states. acs.org These models help to explain the chemo- and regioselectivity observed in these reactions.
Energy Profiles and Rate-Determining Steps
By calculating the energy of reactants, intermediates, transition states, and products, computational models can construct detailed energy profiles for entire catalytic cycles. These profiles are essential for identifying the rate-determining step (rds) of a reaction, which is the step with the highest energy barrier.
For example, in the rhodium-catalyzed reduction of CO₂, the hydrogen-assisted dissociation of CO* to form CH* and O* has been identified as the rate-determining step. mdpi.com DFT calculations revealed that the formation of a CHO* intermediate requires surmounting an energy barrier of approximately 1.17 eV. mdpi.com
In another study on a rhodium(II)-catalyzed reaction, theoretical calculations showed that the proton transfer step, rather than the generation of the active ylide, is the rate-determining step in the formation of X-H insertion products. nih.gov This insight is crucial for designing strategies to control the reaction outcome. nih.gov
The energy profile for the Monsanto acetic acid process, which utilizes a rhodium catalyst, has also been extensively studied. The oxidative addition of methyl iodide to the rhodium(I) complex is generally considered the rate-determining step under typical catalytic conditions. whiterose.ac.uk
Table 2: Calculated Energy Barriers for Key Steps in Rhodium-Catalyzed Reactions
| Reaction | Step | Method | Calculated Energy Barrier (kcal/mol) |
| Rh(II)-catalyzed MCR | Ylide B to Enol D via TS1 | DFT | Very low (transformation is exothermic by 29.9 kcal/mol) nih.gov |
| Rh-catalyzed CO₂ reduction | CO* + H* → CHO* | PBE+U | ~27.0 (1.17 eV) mdpi.com |
Molecular Dynamics Simulations of Solution Behavior and Speciation
Molecular dynamics (MD) simulations offer a powerful approach to understanding the behavior of rhodium(III) sulfate in solution, providing insights into its hydration, speciation, and dynamics at the atomic level. researchgate.net These simulations model the movement of atoms and molecules over time, allowing for the study of complex solution-phase phenomena.
A key area of investigation is the hydration of the Rh(III) ion. MD simulations have shown that the Rh³⁺ aquaion is extremely stable, exhibiting one of the longest residence times for water molecules in its first hydration shell. researchgate.net This stability has led to the development of the "hydrated ion" model, where the fundamental cationic entity in solution is considered to be the [Rh(H₂O)₆]³⁺ complex rather than the bare ion. researchgate.net
MD simulations, often based on first-principles-derived interaction potentials, can provide detailed structural information about the hydration shells around the rhodium ion. These simulations can predict properties such as ion-water distances and the coordination number of the ion. researchgate.net
Furthermore, MD simulations can be used to study the speciation of rhodium(III) in complex aqueous environments, such as in sulfuric acid solutions. By simulating the interactions between the Rh(III) ion, water molecules, and sulfate ions, it is possible to identify the various rhodium-sulfate complexes that form in solution. researchgate.net Experimental studies using techniques like ¹⁰³Rh and ¹⁷O NMR have identified species such as [Rh₂(μ-SO₄)₂(H₂O)₈]²⁺, [Rh₂(*μ-SO₄)(H₂O)₈]⁴⁺, and [Rh₃(μ-SO₄)₃(μ-OH)(H₂O)₁₀]²⁺ in aged sulfuric acid solutions, and MD simulations can provide a molecular-level understanding of the formation and stability of these complexes. researchgate.net
The dynamics of the system can also be investigated using MD. This includes the rotational and translational motion of the hydrated rhodium ion, the dynamics of water molecules in the hydration shells, and the exchange of ligands between the coordination sphere of the rhodium ion and the bulk solution. researchgate.net
Ligand Binding Energy Calculations and Stability Studies
Computational methods are extensively used to calculate ligand binding energies and assess the stability of rhodium(III) sulfate and its various complexed forms. These calculations provide quantitative insights into the strength of the interactions between the rhodium center and its ligands, which is crucial for understanding the compound's chemistry and reactivity.
DFT calculations are a primary tool for determining ligand binding energies. By comparing the energy of the complex with the energies of the free metal ion and the free ligands, the binding energy can be calculated. These calculations can be performed for different potential ligands, such as sulfate ions, water molecules, or other organic and inorganic species, to predict the relative stability of various complexes.
For example, studies on rhodium porphyrin complexes have revealed a correlation between the calculated metal-substrate bond energy and the experimentally determined equilibrium constant for complex formation. researcher.life This demonstrates the predictive power of these computational approaches.
In the context of rhodium(III) in nitric acid solutions, thermodynamic stability constants for the formation of a series of [Rh(H₂O)₆₋ᵢ(NO₃)ᵢ]⁽³⁻ⁱ⁾ complexes have been estimated. researchgate.net These studies show that the stability of the complexes decreases as the number of coordinated nitrate (B79036) groups increases. researchgate.net Similar computational studies can be applied to the rhodium(III)-sulfate system to understand the thermodynamics of complex formation.
The stability of different isomers can also be investigated. For instance, in rhodium(III) complexes with redox-active ligands, DFT calculations have been used to compare the stability of cis- and trans-isomers, finding that the cis-isomers are more stable towards oxidation. marquette.edu
These computational stability studies are essential for predicting the speciation of rhodium(III) sulfate under various conditions and for designing new rhodium-based materials and catalysts with desired properties.
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry plays a vital role in the prediction and interpretation of spectroscopic parameters for rhodium(III) sulfate, providing a crucial link between experimental data and the underlying molecular structure and bonding. nih.gov By calculating spectroscopic properties from first principles, researchers can assign spectral features, validate structural models, and gain deeper insights into the electronic environment of the rhodium center.
One of the most powerful synergies is the combination of DFT calculations with NMR spectroscopy. nih.govresearchgate.net Rhodium-103 is a challenging nucleus for NMR studies, but relativistic DFT calculations of ¹⁰³Rh chemical shift tensors have proven invaluable. nih.govresearchgate.net These calculations can accurately predict the chemical shifts for different rhodium complexes, helping to identify the various species present in a sample. For example, ¹⁰³Rh NMR has been used to identify dimeric and trimeric rhodium(III) sulfate complexes in solution. researchgate.net Computational prediction of the chemical shifts for these species would confirm their structures.
Vibrational spectroscopy, including infrared (IR) and Raman, is another area where computational methods are extensively applied. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra. researchgate.net This allows for the assignment of specific vibrational modes to particular bonds or functional groups, such as the S-O stretches of the sulfate ligand or the Rh-O vibrations. This approach has been used to study the dehydration products of rhodium(III) aqua sulfates. researchgate.net
Electronic absorption spectroscopy (UV-Vis) can also be modeled computationally. By calculating the energies of electronic transitions, it is possible to predict the UV-Vis spectrum of a rhodium complex. This has been used to investigate the electronic structure of rhodium complexes in nitric acid solutions, where calculations helped to identify the formation of an octahedral complex with three bidentate nitrate ligands. researchgate.net
Table 3: Computationally Predicted and Experimental Spectroscopic Data for Rhodium Complexes
| Spectroscopic Technique | Complex/System | Predicted/Calculated Parameter | Experimental Value |
| ¹⁰³Rh NMR | Dimer [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺ | - | 9997.4 ppm (at 298 K) researchgate.net |
| ¹⁷O NMR | Dimer [(H₂O)₄Rh(μ-OH)₂Rh(OH₂)₄]⁴⁺ | - | -122.2, -130.6 ppm (coordinated H₂O), -320.1 ppm (bridging OH) researchgate.net |
| UV-Vis | Rh(III) in nitric acid | Octahedral bidentate complex [Rh(NO₃)₃] | Consistent with experimental spectra researchgate.net |
Advanced Materials Applications of Rhodium Iii Sulfate As a Precursor
Deposition of Rhodium Thin Films for Electronic Applications (e.g., Electroplating)
Rhodium(III) sulfate (B86663) is a primary component in electrolytic baths for the electroplating of rhodium, a process used to deposit thin, durable, and highly reflective layers of rhodium onto various substrates. sinteredfilter.net These coatings are critical in high-end electronic applications where performance and reliability are paramount. pmarketresearch.com The sulfate-based bath is considered optimal for rhodium electroplating. icrc.ac.ir
The primary function of rhodium(III) sulfate in the electroplating bath is to serve as the source of rhodium ions that are deposited onto the cathode. sinteredfilter.netproplate.com The process involves passing an electric current through the sulfate solution, causing the Rh³⁺ ions to migrate and plate out as a metallic layer on the target component. sinteredfilter.net The resulting rhodium films are prized for their exceptional properties, including:
High Hardness and Durability: Rhodium coatings are extremely hard, providing excellent resistance to scratches and wear. sinteredfilter.net
Corrosion Resistance: The films create a robust barrier that protects underlying materials from corrosion and oxidation, which is crucial for components in harsh operating environments. pmarketresearch.comsafina.eu
High Conductivity and Low Contact Resistance: In electronics, rhodium-plated components like electrical connectors and semiconductors ensure stable and efficient electrical performance. pmarketresearch.com
Brilliant, Reflective Finish: Rhodium provides a bright, white, tarnish-resistant finish. sinteredfilter.net
The quality of the electrodeposited film—its brightness, stress level, and thickness—is highly dependent on the composition of the plating bath and the operating parameters. google.comgoogle.com Novel rhodium sulfate compounds and controlled preparation techniques have been developed to produce low-stress, crack-free layers suitable for a wide range of thicknesses. google.comgoogle.com
| Parameter | Typical Range/Value | Significance | Reference |
|---|---|---|---|
| Rhodium Concentration (as metal) | 1-10 g/L | Source of rhodium ions for deposition. | google.comgoogle.com |
| Acid (e.g., Sulfuric Acid) | 20-200 g/L | Serves as a carrier and ensures conductivity of the bath. | sinteredfilter.netgoogle.com |
| Operating Temperature | Room Temperature to 60°C | Affects deposition rate, ion mobility, and film structure. | icrc.ac.irgoogle.comresearchgate.net |
| Current Density | 0.5 - 8.55 A/dm² | Controls the rate of deposition and influences the film's microstructure and quality. | icrc.ac.irgoogle.com |
| pH | < 1 to 2 | Impacts bath stability and the quality of the deposited layer. | icrc.ac.irgoogle.com |
Synthesis of Rhodium-Containing Nanomaterials and Composites for Functional Applications
Rhodium(III) sulfate serves as a valuable precursor for the synthesis of rhodium-based nanomaterials, which exhibit unique size- and shape-dependent properties. nih.gov These materials are of significant interest for applications in catalysis, sensing, and photonics. nih.govmdpi.com Wet-chemical methods are commonly employed to reduce the rhodium salt in the presence of stabilizing agents to control the growth and morphology of the resulting nanoparticles. nih.gov
Methods for synthesizing rhodium nanoparticles (Rh NPs) from a precursor like rhodium(III) sulfate often involve chemical reduction in a solvent. mdpi.com For instance, rhodium-graphene nanocomposites have been successfully synthesized by reducing a rhodium salt in the presence of graphene oxide nanosheets. researchgate.net This results in rhodium nanoparticles with an average size of 1-3 nm being homogeneously distributed on the graphene support, creating a stable composite with high potential for catalysis. researchgate.net
Another key area is the synthesis of rhodium sulfide (B99878)/carbon nanocomposites. rsc.org These materials can be formed via methods like a one-step alcohol-thermal process, resulting in highly crystallized rhodium sulfide nanocrystals (e.g., Rh₂S₃, Rh₁₇S₁₅) embedded within a spherical carbon matrix. rsc.org Such composites demonstrate high surface area and excellent chemical resistance, making them attractive for electrocatalytic applications. rsc.org The specific crystalline phase of the rhodium sulfide can be controlled by the synthesis conditions. rsc.org
| Nanomaterial Type | Synthesis Precursor(s) | Key Features | Potential Applications | Reference |
|---|---|---|---|---|
| Rhodium-Graphene Nanocomposite | Rhodium(III) chloride (similar precursor to sulfate) and Graphene Oxide | Homogeneously distributed Rh NPs (1-3 nm) on graphene sheets. | Catalysis (e.g., hydrogenation of benzene). | researchgate.net |
| Rhodium Sulfide/Carbon Nanocomposites | Rhodium carbonyl and elemental Sulfur | Crystallized Rh₂S₃/Rh₁₇S₁₅ nanocrystals in carbon nanospheres (45-90 nm). | Electrocatalysis (e.g., oxygen reduction reaction). | rsc.org |
| Thiol-Passivated Rhodium Nanoparticles | Rhodium precursor | Extremely small nanoparticles (1-3 nm diameter). | Catalysis, chemical sensing, nanoscale electronics. | researchgate.net |
| Stabilized Rhodium Nanoparticles | Rhodium(III) chloride | NPs stabilized by agents like polyvinyl alcohol (PVA) or tetraoctylammonium bromide (TOAB). | Highly active hydrogenation catalysts. | researchgate.net |
Integration into Fuel Cell Technologies as Electrocatalyst Components
Rhodium(III) sulfate is an important precursor in developing electrocatalysts for various fuel cell technologies, which are clean and efficient energy conversion devices. sigmaaldrich.compmarketresearch.com Rhodium-based catalysts are noted for their high activity and stability, particularly under harsh operating conditions. nih.gov
In Proton-Exchange Membrane Fuel Cells (PEMFCs) , rhodium derived from precursors like rhodium(III) sulfate is used to enhance the efficiency of the oxygen reduction reaction (ORR) at the cathode. pmarketresearch.com It is also used for plating fuel cell components to ensure durability in corrosive, high-temperature environments. pmarketresearch.com While platinum is the benchmark catalyst, rhodium is a promising alternative or alloying component due to its high activity and selectivity for various electrochemical reactions. researchgate.net Atomically dispersed rhodium on nitrogen-doped graphene has shown outstanding activity and kinetics for the ORR. researchgate.net
For Solid Oxide Fuel Cells (SOFCs) , particularly in aerospace applications, rhodium's catalytic properties are exploited to enable the use of on-board bipropellants as oxidizers. flintbox.comtechlinkcenter.org Integrating a rhodium catalyst at the cathode allows for the direct decomposition of oxidizers like nitrous oxide, eliminating the need for a separate, heavy oxygen tank and reducing system cost and complexity. flintbox.comtechlinkcenter.org
Rhodium-based catalysts are also explored in other fuel cell systems:
H₂-Br₂ Fuel Cells: Pt-free rhodium sulfide (RhₓSᵧ) catalysts, prepared from a Rh₂S₃ precursor, demonstrate high activity and stability for the hydrogen evolution/hydrogen oxidation reaction (HER/HOR) in corrosive bromine/hydrobromic acid environments. researchgate.net
Diesel Reforming for Fuel Cells: Rhodium-based catalysts supported on materials like alumina (B75360) are effective for the autothermal reforming of diesel fuel to produce a hydrogen-rich gas for feeding a fuel cell. diva-portal.org
Microbial Fuel Cells (MFCs): Rhodium on an activated carbon support (Rh/AC) has been used as a cathode catalyst to improve the oxygen reduction reaction, significantly boosting the power density of the MFC. researchgate.net
| Fuel Cell Type | Rhodium-Based Component | Function | Precursor Mentioned/Implied | Reference |
|---|---|---|---|---|
| PEM Fuel Cell (PEMFC) | Rhodium-based catalysts | Enhances oxygen reduction reaction (ORR) efficiency. | Rhodium(III) sulfate | sigmaaldrich.compmarketresearch.com |
| Solid Oxide Fuel Cell (SOFC) | Integrated rhodium catalyst at the cathode | Decomposition of on-board bipropellant oxidizers. | Rhodium salt | flintbox.comtechlinkcenter.org |
| H₂-Br₂ Fuel Cell | Rhodium sulfide on carbon support (RhₓSᵧ/C) | Catalyst for Hydrogen Evolution/Oxidation Reaction (HER/HOR). | Rh₂S₃ (Rhodium Sulfide) | researchgate.net |
| Diesel Reformer for Fuel Cell | Rhodium on alumina support | Catalyst for autothermal reforming of diesel to H₂. | Rhodium salt | diva-portal.org |
| Microbial Fuel Cell (MFC) | Rhodium on activated carbon (Rh/AC) | Cathode catalyst for oxygen reduction reaction (ORR). | Rhodium salt | researchgate.net |
Analytical Methodologies for Rhodium Iii Sulfate Quantification and Speciation in Research Matrices
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Total Rhodium Determination
Inductively coupled plasma mass spectrometry (ICP-MS) stands as a premier technique for the determination of total rhodium concentration in a sample. Its high sensitivity allows for the detection of rhodium at trace and ultra-trace levels, often in the parts per billion (ppb) or even parts per trillion (ppt) range. core.ac.ukspectroscopyonline.com The method involves introducing a sample, typically in liquid form, into a high-temperature argon plasma. The plasma atomizes and ionizes the rhodium atoms, which are then guided into a mass spectrometer that separates them based on their mass-to-charge ratio.
A significant challenge in ICP-MS analysis of rhodium is the potential for polyatomic interferences, where ions of other elements and their compounds have the same mass as the rhodium isotope (¹⁰³Rh). rsc.org For instance, chromium-based polyatomic interferences can pose a problem in matrices with high chromium content. rsc.org Similarly, in copper-rich minerals, CuAr interferences on ¹⁰³Rh can occur. rsc.org To mitigate these interferences, various strategies are employed, including the use of collision/reaction cells (C/RC) with gases like helium or ammonia (B1221849), and high-resolution ICP-MS (HR-ICP-MS) which can physically separate the rhodium signal from interfering species. rsc.orgrsc.orgnih.gov Advanced techniques like triple-quadrupole ICP-MS offer enhanced interference removal capabilities. spectroscopyonline.com For geological samples with very low rhodium concentrations, pre-concentration methods such as fire assay can be coupled with ICP-MS. tandfonline.com Solid sampling electrothermal vaporization (ETV)-ICP-MS provides a means to analyze solid samples directly, avoiding complex dissolution procedures. acs.org
Table 1: ICP-MS Methods for Total Rhodium Determination
| Technique | Matrix | Interference Mitigation | Detection Limit | Reference |
| Quadrupole ICP-MS | High Chromium Matrix | Correction method established | Not specified | rsc.org |
| LA-ICP-MS/MS | Copper-rich minerals | NH₃/He reaction gas | < 2.3 ng g⁻¹ (for CuAr contribution) | rsc.org |
| KED-ICP-MS | Geological Samples | High RF power cold plasma, He collision gas | 0.012 ng g⁻¹ | tandfonline.com |
| ETV-ICP-MS | Environmental (dust, grass) | Multistep temperature program, HCl/HF modifier | 0.05 ng/g for Rh | acs.org |
| Triple-Quadrupole ICP-MS | Rock and Ore Samples | Reactive gases and mass filtration | 0.1 - 2 ng/L | spectroscopyonline.com |
| HR-ICP-MS | Road Dust | High resolution | Not specified | nih.gov |
Chromatographic Techniques for Speciation Analysis (e.g., Ion-Exchange Chromatography)
While ICP-MS provides total elemental concentration, it does not typically offer information about the specific chemical form or species of rhodium present. Chromatographic techniques are essential for the separation and speciation of rhodium(III) complexes. journals.co.zagoogle.com
Ion-Exchange Chromatography (IEC) is a powerful method for separating rhodium species based on their charge. researchgate.net In aqueous solutions, rhodium(III) can exist as various chloro-aqua complexes, such as [RhCl₆]³⁻ and [Rh(H₂O)Cl₅]²⁻, depending on the chloride concentration and other conditions. researchgate.netacs.org Anion exchange resins can be used to selectively adsorb these anionic complexes. researchgate.net The separation of rhodium(III) from other platinum group metals (PGMs) like iridium(IV) is a common application, as their chlorido complexes exhibit different affinities for the ion-exchange material. journals.co.zatandfonline.com The efficiency of separation can be influenced by factors such as the type of resin, the concentration of hydrochloric acid, and temperature. researchgate.nettandfonline.com
Extraction Chromatography is another valuable technique, particularly for separating PGMs. mdpi.com This method utilizes a solid support impregnated with an organic extractant. Functionalized silica-polymer supports are often employed for this purpose. mdpi.com
High-Pressure Liquid Chromatography (HPLC) , especially when coupled with a sensitive detector like ICP-MS, allows for the separation and quantification of different rhodium complexes, including stereoisomers. tandfonline.comacs.org For instance, ion-pair HPLC-ICP-MS has been used to separate and quantify [RhCln(H₂O)₆-n]³⁻ⁿ complexes. tandfonline.com
Table 2: Chromatographic Methods for Rhodium Speciation
| Technique | Principle | Application | Key Findings | Reference |
| Ion-Exchange Chromatography | Separation based on charge | Recovery of Rh(III) from chloride solutions | Polyfunctional anion exchanger ANS-80 showed good sorption at 50°C. | researchgate.net |
| Ion-Exchange Chromatography | Separation of PGM chloro-complexes | Separation of Rh(III) and Ir(IV) | [IrCl₆]²⁻ shows higher affinity for anion exchangers than Rh(III) species. | journals.co.za |
| Gel Chromatography | Size exclusion and interaction differences | Separation of Rh, Ir, and Ru | Separation of Rh(III) chlorocomplexes from Ru nitrosyl species was achieved. | google.com |
| Extraction Chromatography | Partitioning between stationary and mobile phases | Separation of PGMs from spent nuclear fuel | Functionalized silica-polymer supports are effective. | mdpi.com |
Electrochemical Sensors for Rhodium(III) Detection and Monitoring in Research Contexts
Electrochemical sensors offer a promising alternative for the detection and monitoring of rhodium(III) due to their potential for rapid analysis, high sensitivity, and cost-effectiveness. nih.govmdpi.com These sensors work by converting the chemical interaction between the rhodium ion and a modified electrode surface into a measurable electrical signal. nih.gov
One approach involves the use of ion-imprinted polymers (IIPs) . An IIP is created by polymerizing functional monomers and a cross-linker in the presence of the target ion (Rh(III)), which acts as a template. ingentaconnect.com After removal of the template, the polymer contains recognition sites that are highly selective for Rh(III). ingentaconnect.com A carbon paste electrode modified with an Rh(III)-imprinted polymer has been shown to have a linear response over a wide concentration range with a low detection limit. ingentaconnect.com
Another strategy is the use of nanoparticle-modified electrodes . For example, a glassy carbon electrode modified with rhodium nanoparticles stabilized in a zwitterionic surfactant has been developed for the analysis of phenolic compounds, demonstrating the catalytic properties of rhodium nanoparticles in electrochemical systems. cdnsciencepub.com While this specific application is not for direct Rh(III) detection, it highlights the potential of rhodium nanomaterials in sensor development.
The electrochemical behavior of rhodium(III) complexes themselves can also be studied using techniques like cyclic voltammetry. marquette.eduacs.orgresearchgate.netmdpi.com These studies provide insights into the redox properties of different rhodium species, which is fundamental information for designing electrochemical sensors. For instance, the reduction of Rh(III) to Rh(I) is a key electrochemical process that has been characterized for various rhodium complexes. mdpi.com
Table 3: Electrochemical Methods for Rhodium(III) Detection
| Sensor Type | Principle | Linear Range | Detection Limit | Reference |
| Ion-Imprinted Polymer Carbon Paste Electrode | Selective recognition sites for Rh(III) | 1.00×10⁻⁸–3.0×10⁻⁵ mol·L⁻¹ | 6.0 nmol L⁻¹ | ingentaconnect.com |
| Rhodium Nanoparticle Modified Electrode | Catalytic activity of Rh nanoparticles | Not applicable for direct Rh(III) detection | Not applicable | cdnsciencepub.com |
| Cyclic Voltammetry | Study of redox behavior | Not applicable | Not applicable | marquette.eduacs.orgresearchgate.netmdpi.com |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometry provides a robust and widely accessible method for the quantitative analysis of rhodium(III). researchgate.netcdnsciencepub.comdirectivepublications.org These methods are based on the formation of a colored complex between rhodium(III) and a specific chromogenic reagent. The intensity of the color, measured as absorbance at a specific wavelength, is proportional to the concentration of rhodium(III) in the sample, following Beer's Law.
A variety of reagents have been developed for the spectrophotometric determination of rhodium(III). For example, a method using Alizarin Red S in the presence of boric acid forms a red complex with Rh(III) that can be measured. researchgate.net Another classic method employs tin(II) bromide, which reacts with rhodium salts to produce an intense yellow color. cdnsciencepub.com Other reagents include 2,4-dimethyl-3H-1,5-benzodiazepine (DBA), which forms a red-colored product with Rh(III), and butaperazine (B1668085) dimaleinate, which creates an orange-red complex. directivepublications.orgrsc.org
The choice of reagent and reaction conditions, such as pH and temperature, is critical for achieving high sensitivity and selectivity. researchgate.net For instance, some methods require heating to facilitate complex formation. researchgate.net Solvent extraction can be employed to concentrate the rhodium complex and remove interfering substances. directivepublications.orgresearchgate.net The sensitivity of these methods is often reported in terms of molar absorptivity and Sandell's sensitivity. cdnsciencepub.comdirectivepublications.orgrsc.org Kinetic-catalytic spectrophotometric methods, which utilize the catalytic effect of Rh(III) on a chemical reaction, can offer extremely low detection limits. asianpubs.orgasianpubs.org
Table 4: Spectrophotometric Methods for Rhodium(III) Quantification
| Reagent | Wavelength (nm) | Linear Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |
| Alizarin Red S / Boric Acid | 230 | 0.2–45 µg·mL⁻¹ | 39,557 | researchgate.net |
| Tin(II) Bromide | 427 | 0.4–4.0 ppm | 2.9 x 10⁴ | cdnsciencepub.com |
| 2,4-dimethyl-3H-1,5-benzodiazepine (DBA) | 510 | 1–10 mg·L⁻¹ | 4,863 | directivepublications.org |
| Butaperazine dimaleinate | 465 | 0.2–28 µg·mL⁻¹ | 2.44 x 10³ | rsc.org |
| Monobenzoylthiourea | Not specified | Not specified | Not specified | |
| Cyclohexylthioglycolate | 395 | 2–41 µg / 10 mL | 1.60 x 10⁴ | |
| o-methylphenyl thiourea | 320 | up to 10.0 µg/ml | 9.76 x 10³ | researchgate.net |
| Thionine (B1682319) / Periodate (Catalytic) | 599 | 6.0x10⁻⁴–0.080 µg/mL | Not applicable | asianpubs.org |
Future Directions and Emerging Research Avenues for Rhodium Iii Sulfate Chemistry
Exploration of Novel Ligand Architectures for Catalytic Systems
The performance of a rhodium catalyst is intrinsically linked to the electronic and steric properties of its surrounding ligands. A significant area of ongoing research is the design and synthesis of novel ligand architectures to precisely control the catalytic activity and selectivity of rhodium(III) complexes.
Recent developments have focused on creating sterically bulky N-heterocyclic carbene (NHC) ligands, which can provide extreme steric hindrance around the rhodium center. This is crucial for promoting challenging bond activations and for stabilizing reactive intermediates. The modular synthesis of these ligands, often starting from readily available industrial chemicals like aniline, allows for systematic tuning of their properties.
Another promising direction is the development of hemilabile ligands, which can reversibly coordinate to the metal center. csic.es For instance, NSi-type ligands have been investigated in rhodium(III)-catalyzed hydrosilylation reactions. csic.es Theoretical and spectroscopic studies suggest that the hemilabile nature of these ligands is key to the catalytic activity, allowing for the creation of vacant coordination sites necessary for substrate binding and activation. csic.es
Furthermore, the synthesis of isomeric ligands, such as those based on pyrimidine, offers a subtle yet powerful means to influence the structural and electronic properties of rhodium(III) complexes. rsc.org Studies have shown that even minor changes in the ligand isomerism can impact the resulting complex's structure, luminescent properties, and even its biological activity. rsc.org The exploration of chiral cyclopentadienyl (B1206354) (Cp) ligands is also a major focus for developing enantioselective transformations catalyzed by rhodium(III) complexes. nih.gov
Development of Sustainable and Green Catalytic Processes
In line with the principles of green chemistry, a major thrust in catalysis research is the development of more sustainable processes. This involves using environmentally benign solvents, improving atom economy, and designing energy-efficient reactions. rsc.org
Rhodium-catalyzed reactions are increasingly being adapted to greener conditions. For example, researchers are developing rhodium(III)-catalyzed C-H annulation reactions that can be performed in water. researchgate.net The use of water as a solvent not only reduces the reliance on volatile organic compounds but can also enhance reactivity by leveraging the hydrophobic effect to bring reactants together. researchgate.net
The concept of atom economy is central to sustainable catalysis. rsc.org Hydroformylation, a key industrial process often catalyzed by rhodium complexes, is an excellent example of an atom-economical reaction where all the atoms of the reactants are incorporated into the final product. rsc.org Future research will continue to focus on designing catalytic systems, potentially derived from rhodium(III) sulfate (B86663), that maximize atom efficiency for a wider range of transformations. rsc.org
Integration into Multicomponent and Cascade Reaction Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, represent a highly efficient synthetic strategy. dovepress.com Rhodium(III) catalysts have emerged as powerful tools for mediating such transformations.
Researchers have successfully employed rhodium(III) catalysis in one-pot, three-component reactions to synthesize complex heterocyclic structures like isoquinolines. frontiersin.orgnih.gov These reactions often proceed through a cascade of events, such as C-H activation and annulation, to rapidly build molecular complexity from simple starting materials. frontiersin.orgnih.gov
The combination of MCRs with subsequent cyclization or annulation steps in a cascade sequence allows for the construction of intricate molecular architectures in a single pot. beilstein-journals.org For example, a strategy combining an Ugi-azide multicomponent reaction with a rhodium(III)-catalyzed annulation has been used to synthesize tetrazole-isoquinolone hybrids. beilstein-journals.org The development of new rhodium(III)-catalyzed cascade reactions that generate structurally diverse small-molecule libraries is a vibrant area of research with significant potential for drug discovery and materials science. researchgate.netdovepress.com
Advanced Spectroscopic Probes for In Situ and Operando Analysis
A deep understanding of the reaction mechanism and the nature of the active catalytic species is crucial for optimizing catalytic processes. Advanced spectroscopic techniques applied under reaction conditions (in situ and operando analysis) provide invaluable insights into the dynamic behavior of catalysts.
Operando Fourier-transform infrared (FTIR) spectroscopy is a particularly powerful tool for studying rhodium-catalyzed reactions, especially those involving carbonyl species. mpg.de It allows for the real-time monitoring of reactants, intermediates, and products, helping to identify the most abundant catalytic species and the rate-determining step of a reaction. mpg.dersc.org For instance, operando FTIR has been used to study the activation and deactivation of rhodium catalysts in hydroformylation reactions, revealing mechanisms of catalyst degradation such as ligand oxidation and the formation of inactive rhodium carbonyl clusters. rsc.orgrsc.org
Other spectroscopic methods, such as UV-Vis-NIR absorption spectroscopy and Raman spectroscopy, are also being employed to probe the electronic and structural properties of rhodium catalysts under reaction conditions. nih.govnih.gov These techniques can provide information on the oxidation state of the rhodium center, the coordination environment, and the formation of surface species like carbon deposits that can lead to catalyst deactivation. nih.govnih.gov The data obtained from these advanced spectroscopic studies are essential for developing more robust and efficient catalytic systems. acs.org
Computational Design and High-Throughput Screening of New Rhodium(III) Sulfate Catalysts
The traditional trial-and-error approach to catalyst development is often time-consuming and expensive. mdpi.com The advent of powerful computational methods and high-throughput screening (HTS) techniques is revolutionizing the design and discovery of new catalysts. researchgate.net
Computational chemistry, particularly density functional theory (DFT), allows for the in silico design of catalysts and the prediction of their reactivity and selectivity. mdpi.com This enables researchers to screen large virtual libraries of potential catalysts before committing to their synthesis and experimental testing, thereby accelerating the discovery process. researchgate.net High-throughput computational screening has been successfully applied to various catalytic reactions, and its application to rhodium(III) sulfate-based systems holds great promise. researchgate.netmdpi.com
Machine learning is also emerging as a powerful tool in catalyst design. mdpi.com By training algorithms on large datasets of experimental and computational results, machine learning models can predict the performance of new catalysts and identify promising candidates for further investigation. mdpi.com The integration of computational design, high-throughput screening, and machine learning is expected to play an increasingly important role in the development of next-generation rhodium catalysts. ethz.chbiorxiv.org
Biotechnological Approaches for Rhodium Recovery from Industrial Waste
Rhodium is a rare and expensive precious metal, making its recovery from industrial waste streams both economically and environmentally important. mdpi.com While traditional methods like pyrometallurgy and hydrometallurgy are used, they can be energy-intensive and generate their own waste streams. mdpi.com Biotechnological approaches offer a more sustainable alternative for rhodium recovery. nih.gov
Biosorption, which utilizes the ability of microorganisms to bind and accumulate metal ions, is a promising technology for recovering rhodium from wastewater. mdpi.com Sulfate-reducing bacteria (SRB) have shown a particular affinity for anionic rhodium species, which can be present in solutions derived from rhodium(III) sulfate. nih.govresearchgate.netjchemrev.com Studies have demonstrated that SRB consortia can effectively remove rhodium(III) from aqueous solutions and industrial effluents. nih.govresearchgate.net
The mechanism of rhodium recovery by SRB is thought to involve an enzymatic reductive precipitation process, where the rhodium ions are initially taken up by the cells and then precipitated as metallic rhodium. nih.govresearchgate.net The efficiency of this process is dependent on factors such as pH, initial rhodium concentration, and biomass concentration. nih.gov Further research in this area could lead to the development of cost-effective and environmentally friendly processes for recycling rhodium from industrial waste, contributing to a more circular economy for this valuable metal. researchgate.net
Q & A
Basic: What analytical methods are recommended to confirm the purity and hydration state of Rhodium(III) sulfate in laboratory settings?
Methodological Answer:
To confirm purity and hydration state:
- X-ray Diffraction (XRD): Analyze crystalline structure to verify hydration states (e.g., tetrahydrate vs. anhydrous forms) .
- Thermogravimetric Analysis (TGA): Quantify water loss at elevated temperatures to determine hydration stoichiometry .
- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Measure Rh content to assess metal purity (≥99.99% as per Premion® specifications) .
- Sulfate Titration: Use barium chloride gravimetric analysis to confirm sulfate content .
Standardize protocols using reagent testing guidelines (e.g., USP 35–NF 30 for dithionite or permanganate titrations) to ensure reproducibility .
Basic: How should researchers design experiments to study the solubility and stability of Rhodium(III) sulfate in aqueous solutions under varying pH conditions?
Methodological Answer:
- Controlled pH Experiments: Prepare buffered solutions (e.g., acetate for pH 3–5, phosphate for pH 6–8) and monitor solubility via UV-Vis spectroscopy or dynamic light scattering (DLS) for colloidal formation .
- Stability Testing: Use cyclic voltammetry to assess redox behavior under acidic/alkaline conditions. Track sulfate ligand dissociation via ion chromatography .
- Documentation: Follow protocols in for sample preparation, including buffer composition and concentration details.
Advanced: What methodological considerations are critical when employing Rhodium(III) sulfate as a catalyst precursor in C-H activation reactions?
Methodological Answer:
Key considerations include:
- Ligand Selection: Use directing groups (e.g., pyridyl, amide) to enhance regioselectivity. Monitor ligand-metal coordination via in situ NMR or IR spectroscopy .
- Solvent Effects: Test polar aprotic solvents (e.g., DMF) to stabilize Rh intermediates. Compare turnover frequencies (TOFs) across solvents .
- Catalyst Activation: Characterize pre-catalyst reduction pathways (e.g., Rh³⁺ → Rh¹⁺) using X-ray absorption spectroscopy (XAS) .
- Reaction Monitoring: Employ GC-MS or HPLC to quantify product yields and detect by-products .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of Rhodium(III) sulfate complexes in cross-coupling reactions?
Methodological Answer:
- Impurity Analysis: Test reagent batches for trace metals (e.g., Pd, Pt) via ICP-MS, which may inadvertently influence catalysis .
- Hydration State Control: Pre-dry Rhodium(III) sulfate at 120°C to ensure consistent anhydrous active species .
- Reproducibility Checks: Replicate experiments using identical substrates, solvents, and reaction scales. Report detailed protocols (e.g., ’s Materials & Methods guidelines) .
- Mechanistic Studies: Use kinetic isotope effects (KIE) or DFT calculations to distinguish between competing pathways (e.g., inner-sphere vs. outer-sphere mechanisms) .
Basic: What protocols ensure safe handling and storage of Rhodium(III) sulfate in research laboratories?
Methodological Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Refer to ’s first-aid measures for accidental exposure .
- Ventilation: Work in fume hoods to avoid inhalation of fine particulates .
- Storage: Keep in airtight containers with desiccants to prevent hydration changes. Label containers with CAS 15274-78-9 and hazard warnings .
Advanced: What advanced spectroscopic techniques are required to elucidate the coordination environment of Rhodium(III) sulfate in catalytic intermediates?
Methodological Answer:
- X-ray Absorption Spectroscopy (XAS): Analyze Rh K-edge spectra to determine oxidation states and ligand coordination (e.g., sulfate vs. solvent ligands) .
- EXAFS (Extended X-ray Absorption Fine Structure): Resolve bond distances and coordination numbers for Rh–O or Rh–S interactions .
- EPR Spectroscopy: Detect paramagnetic Rh species in reaction mixtures (e.g., Rh²⁺ intermediates) .
- In Situ Raman Spectroscopy: Monitor ligand exchange dynamics during catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
